Osajin
Beschreibung
This compound has been reported in Deguelia hatschbachii, Maclura pomifera, and other organisms with data available.
from Maclura pomifera
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O5/c1-14(2)5-10-17-21(27)20-22(28)19(15-6-8-16(26)9-7-15)13-29-24(20)18-11-12-25(3,4)30-23(17)18/h5-9,11-13,26-27H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTLJGWMHPGCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C=CC(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964028 | |
| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482-53-1 | |
| Record name | Osajin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osajin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osajin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 482-53-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OSAJIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83R5N9X74B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Osajin and Pomiferin from Maclura pomifera
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Osajin and pomiferin, two prenylated isoflavones isolated from the fruit of the Osage orange tree (Maclura pomifera), have garnered significant scientific interest due to their diverse and potent pharmacological activities.[1] These compounds have demonstrated a broad spectrum of effects, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3] Pomiferin, in particular, has been shown to be a more potent antioxidant than its structural analog, this compound, a distinction attributed to an additional hydroxyl group on its B-ring.[4][5] This technical guide provides a comprehensive overview of the current knowledge on this compound and pomiferin, with a focus on their biochemical properties, mechanisms of action through various signaling pathways, and detailed experimental protocols for their extraction, isolation, and biological evaluation. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Biochemical and Pharmacological Profile
This compound and pomiferin are the major isoflavone constituents of Maclura pomifera fruits.[6] Their chemical structures are characterized by a prenyl group, which contributes to their biological activity. While structurally similar, the presence of an extra hydroxyl group in pomiferin significantly enhances its antioxidant capacity compared to this compound.[4][5]
Antioxidant and Anti-inflammatory Activity
Both compounds exhibit significant free radical scavenging properties.[6] Pomiferin has been shown to be a potent antioxidant, comparable to vitamins C and E, and the synthetic antioxidant BHT, through its ability to inhibit lipid peroxidation and reduce reactive oxygen species.[1] The antioxidant activity of pomiferin is markedly stronger than that of this compound.[7][8]
Their anti-inflammatory effects are mediated, in part, through the modulation of key signaling pathways. Pomiferin has been demonstrated to exert anti-neuroinflammatory effects by activating the Akt/Nrf2 pathway and inhibiting the NF-κB pathway in microglia.[9][10] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[9][10]
Anticancer Activity
This compound and pomiferin have shown promising anticancer activity across a range of human cancer cell lines, including breast, prostate, lung, colon, and neuroblastoma.[1][2][11] Their cytotoxic effects are induced in the micromolar range.[2][12] Pomiferin, in particular, has been shown to induce apoptosis and activate multiple cell death pathways, including ferroptosis and pyroptosis, in high-risk neuroblastoma cells.[2][12][13] This suggests its potential to overcome drug resistance in cancer chemotherapy.[2][12] One of the proposed mechanisms for pomiferin's anticancer activity is the inhibition of histone deacetylase (HDAC).[11]
Other Pharmacological Effects
Beyond their antioxidant and anticancer properties, this compound and pomiferin have been investigated for a variety of other therapeutic applications:
-
Antidiabetic Effects : Studies in streptozotocin-induced diabetic rats have shown that pomiferin can significantly decrease serum glucose and triglycerides while increasing serum insulin levels.[1][14] Both compounds have shown comparable antidiabetic and antioxidant effects in alloxan-induced diabetes models.[15]
-
Cardioprotective Effects : Both isoflavones have demonstrated cardioprotective effects against ischemia-reperfusion injury in rat hearts, which is attributed to the suppression of oxidative stress.[1][3][15]
-
PDE5 Inhibition : this compound and pomiferin have been identified as potential lead compounds for the development of new phosphodiesterase-5A (PDE5) inhibitors, with potential applications in treating pulmonary hypertension and erectile dysfunction.[1][16]
-
Extracellular Matrix Stimulation : In vitro studies have shown that pomiferin can stimulate the expression of extracellular matrix proteins such as collagen and elastin in human dermal fibroblasts, suggesting its potential use in topical skin and scalp treatments.[5][17][18]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound and pomiferin from various studies.
Table 1: Anticancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pomiferin | CHLA15 | Neuroblastoma | 2 | [2][12] |
| LAN5 | Neuroblastoma | 5 | [2][12] | |
| MCF-7 | Breast Cancer | 5.2 | [2][12] | |
| HCT-15 | Colon Cancer | - | [11] | |
| This compound | CHLA15 | Neuroblastoma | 14 | [2][12] |
| LAN5 | Neuroblastoma | 16 | [2][12] |
Table 2: Antioxidant Activity
| Compound | Assay | Model System | Activity | Reference |
| Pomiferin | FRAP, β-CLAMS | Chemical | Strong, comparable to Vitamins C & E | [7] |
| Lipid Peroxidation Inhibition | Rat Liver Microsomes | Active | [6] | |
| DPPH Scavenging | Chemical | Active | [6] | |
| This compound | FRAP, β-CLAMS | Chemical | No activity | [7] |
| Lipid Peroxidation Inhibition | Rat Liver Microsomes | Active | [6] | |
| DPPH Scavenging | Chemical | Active | [6] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and biological evaluation of this compound and pomiferin as described in the cited literature.
Extraction and Isolation of this compound and Pomiferin
A common method for obtaining this compound and pomiferin from Maclura pomifera fruit involves solvent extraction followed by chromatographic separation.
Protocol:
-
Extraction : Mature Maclura pomifera fruits are cut into small pieces and subjected to extraction using a Soxhlet extractor with a solvent such as diethyl ether or acetone.[8][19]
-
Chromatographic Separation : The resulting crude extract is then subjected to normal-phase column chromatography on a silica adsorbent. A step-gradient elution with a hexane and ethyl acetate solvent system is employed to separate this compound and pomiferin.[19]
-
Purification : Further purification can be achieved through a second round of column chromatography or by using an Alumina-B cartridge column to remove trace impurities.[19] Purity is typically assessed by HPLC and 1H-NMR spectroscopy.[19][20]
High-Performance Liquid Chromatography (HPLC) Analysis
A validated reversed-phase HPLC method is used for the quantification of this compound and pomiferin.
Protocol:
-
Instrumentation : A standard HPLC system equipped with a UV detector is used.[20]
-
Column : A reversed-phase C8 or C18 column is typically employed.[2][20]
-
Mobile Phase : A gradient of acetonitrile in water containing 0.1% formic acid or 0.25% trifluoroacetic acid is used as the mobile phase.[2][20]
-
Detection : The effluent is monitored at a wavelength of 250 nm or 274 nm.[2][20]
-
Quantification : A five-point standard curve is generated using purified this compound and pomiferin standards for accurate quantification.[2][20]
Cell Viability and Cytotoxicity Assays
The antiproliferative and cytotoxic effects of this compound and pomiferin on cancer cell lines are commonly assessed using the following assays.
Protocol (Resazurin Viability Assay):
-
Cell Seeding : Neuroblastoma cell lines (e.g., CHLA15, LAN5) are seeded in 96-well plates and allowed to adhere.[2][12]
-
Treatment : Cells are treated with varying concentrations of this compound or pomiferin dissolved in a suitable solvent like DMSO.[19]
-
Incubation : The plates are incubated for a specified period (e.g., 72 hours).[12]
-
Resazurin Addition : Resazurin solution is added to each well, and the plates are incubated to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.
-
Fluorescence Measurement : The fluorescence is measured using a plate reader to determine the percentage of viable cells relative to a vehicle-treated control group.
Protocol (MTT Assay):
-
Cell Culture : Rat mesangial cells are grown to confluency in appropriate culture medium.[21][22]
-
Treatment : Cells are exposed to various concentrations of this compound or pomiferin.[21][22]
-
MTT Addition : After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.[21][22]
Apoptosis and Cell Death Pathway Analysis
The induction of apoptosis and other cell death pathways can be investigated using multiple techniques.
Protocol (Annexin V-FITC/PI Double Staining for Apoptosis):
-
Cell Treatment : Cancer cells are treated with this compound or pomiferin for a designated time.[23]
-
Staining : The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry : The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[23]
Protocol (Western Blot for Cell Death Pathway Proteins):
-
Protein Extraction : Following treatment with pomiferin, total protein is extracted from the cells.
-
SDS-PAGE and Transfer : The protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is probed with primary antibodies against key proteins involved in different cell death pathways (e.g., cleaved caspase-3 for apoptosis, GPX4 for ferroptosis, GSDME for pyroptosis).[2][12][13]
-
Detection : The protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and pomiferin and a typical experimental workflow for their study.
Signaling Pathway Diagrams
Caption: Pomiferin's anti-inflammatory signaling pathway.
Caption: Multiple cell death pathways induced by pomiferin.
Experimental Workflow Diagram
References
- 1. Pomiferin - Wikipedia [en.wikipedia.org]
- 2. Pomiferin Induces Antiproliferative and Pro-Death Effects in High-Risk Neuroblastoma Cells by Modulating Multiple Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. DSpace [bradscholars.brad.ac.uk]
- 6. Antioxidative and EROD activities of this compound and pomiferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant isoflavones in Osage orange, Maclura pomifera (Raf.) Schneid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pomiferin Exerts Antineuroinflammatory Effects through Activating Akt/Nrf2 Pathway and Inhibiting NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Pomiferin Induces Antiproliferative and Pro-Death Effects in High-Risk Neuroblastoma Cells by Modulating Multiple Cell Death Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Isoflavones from Maclura pomifera: structural elucidation and in silico evaluation of their interaction with PDE5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and ex vivo examination of topical Pomiferin treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Purification of this compound and pomiferin for testing in pancreatic tumor cell proliferation assays | Poster Board #1314 - American Chemical Society [acs.digitellinc.com]
- 20. HPLC Determination of Isoflavone Levels in Osage Orange from the United States Midwest and South - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. researchgate.net [researchgate.net]
- 23. Activation of Multiple Apoptotic Pathways in Human Nasopharyngeal Carcinoma Cells by the Prenylated Isoflavone, this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activities of Osajin Isoflavone
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the multifaceted biological activities of Osajin, a prenylated isoflavone primarily isolated from the fruit of the Osage orange tree (Maclura pomifera). The information presented herein is intended to serve as a technical resource, detailing the compound's mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Antioxidant and Enzyme Inhibitory Activities
This compound has demonstrated significant, though sometimes conflicting, antioxidant properties across various experimental models. Its primary mechanisms involve direct radical scavenging and the inhibition of pro-oxidant enzymes.
Mechanism of Action
In vivo studies have shown that this compound functions as an antioxidant by transferring a hydrogen atom from its hydroxyl group to lipid peroxyl radicals, thereby disrupting radical chain reactions.[1][2] This activity contributes to the suppression of oxidative stress, as evidenced by its ability to decrease ischemia-reperfusion induced damage in organs and reduce lipid peroxidation (LPO) levels.[1][2] Furthermore, this compound enhances the endogenous antioxidant system by increasing the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase.[1][2][3]
A key aspect of its antioxidant effect is the potent inhibition of xanthine oxidase, an enzyme that stimulates the formation of superoxide radicals (O₂•−), a primary source of intracellular reactive oxygen species (ROS).[1][2] However, it is noteworthy that while multiple in vivo studies confirm its antioxidant capabilities, some in vitro assays have reported a lack of significant antioxidant activity, suggesting that its effects may be more complex in a biological system.[1][2][4]
Beyond xanthine oxidase, this compound also inhibits other key enzymes. It has been shown to inhibit carbonic anhydrase I and II (hCA I and hCA II) and fatty acid synthase (FASN), a critical enzyme in lipogenesis.[5][6][7]
Quantitative Data: Enzyme Inhibition
| Enzyme Target | Test System | Inhibitory Constant (Kᵢ) / IC₅₀ | Reference |
| Carbonic Anhydrase I (hCA I) | In Vitro (Esterase Activity) | Kᵢ: 87.2 µM | [7] |
| Carbonic Anhydrase II (hCA II) | In Vitro (Esterase Activity) | Kᵢ: 101.4 µM | [7] |
| Xanthine Oxidase | In Vitro | Flavonoids with a similar structure show IC₅₀ values from 0.40 to 5.02 µM.[8] | [1][2] |
Featured Experimental Protocol: Xanthine Oxidase Inhibition Assay
This protocol outlines the determination of xanthine oxidase inhibitory activity by measuring the formation of uric acid via High-Performance Liquid Chromatography (HPLC), a common method for evaluating flavonoids.[8]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing phosphate buffer (pH 7.5), the test compound (this compound) at various concentrations, and a specified concentration of the substrate, xanthine.
-
Enzyme Addition: The reaction is initiated by adding a solution of xanthine oxidase (from bovine milk or other sources) to the mixture.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: The enzymatic reaction is stopped by adding a strong acid, such as hydrochloric acid or perchloric acid.
-
HPLC Analysis: The sample is centrifuged, and the supernatant is filtered and injected into an HPLC system equipped with a C18 column.
-
Quantification: Uric acid formation is quantified by measuring the peak area at its specific UV absorbance wavelength (typically around 290 nm). The inhibitory activity is calculated by comparing the rate of uric acid formation in the presence of this compound to that of a control reaction without the inhibitor. Allopurinol is commonly used as a positive control.[9][10]
Anti-inflammatory Activity
This compound exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.
Mechanism of Action
A primary anti-inflammatory mechanism of this compound is the suppression of the nuclear factor kappa B (NF-κB) signaling pathway.[1][2] This leads to a downstream reduction in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS).[1][2] In studies involving sepsis-associated acute kidney injury, this compound was found to protect against tissue damage by suppressing the IL-33/LPO/8-OHdG/caspase-3 pathway.[1][11] Furthermore, in lipopolysaccharide (LPS)-stimulated macrophage models, this compound and its analogues have been shown to significantly suppress the liberation of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12]
Featured Experimental Protocol: In Vivo Sepsis-Associated Acute Kidney Injury (SA-AKI) Model
This protocol describes the cecal ligation and puncture (CLP) model in rats, used to evaluate the protective effects of this compound against SA-AKI.[1][11]
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week.
-
Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine).
-
Surgical Procedure (CLP): A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured twice with a sterile needle (e.g., 18-gauge). A small amount of fecal matter is extruded to induce polymicrobial sepsis. The cecum is repositioned, and the abdomen is closed.
-
Sham Operation: A control group undergoes the same surgical procedure without the ligation and puncture of the cecum.
-
This compound Administration: The treatment group receives this compound (e.g., 5 mg/kg, intraperitoneally) immediately after the CLP procedure.
-
Post-operative Monitoring: All animals are monitored for a set period (e.g., 24 hours).
-
Sample Collection: At the end of the experiment, blood and kidney tissue samples are collected for biochemical (serum creatinine, urea) and histopathological analysis. Kidney tissues are also processed to measure markers of oxidative stress (LPO, SOD, CAT) and inflammation (IL-33, KIM-1) via immunohistochemistry or biochemical assays.[1][11]
Anticancer Activity
This compound exhibits significant growth inhibitory and pro-apoptotic activity against a range of human cancer cell lines, including nasopharyngeal carcinoma, prostate cancer, and breast cancer.[5][13][14]
Mechanism of Action
This compound induces cancer cell death through the activation of multiple apoptotic pathways.[13]
-
Extrinsic Pathway: It upregulates the expression of Fas ligand (FasL), which engages with its receptor (Fas) to initiate the death receptor pathway, leading to the activation of caspase-8.[13]
-
Intrinsic (Mitochondrial) Pathway: this compound disrupts the mitochondrial membrane potential and triggers the release of cytochrome c.[13] This is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately activating caspase-9.[13]
-
Endoplasmic Reticulum (ER) Stress Pathway: The compound also induces ER stress, indicated by the suppression of glucose-regulated protein 78 kDa (GRP78), which leads to the activation of caspase-4.[13]
-
Common Pathway: These pathways converge on the activation of the executioner caspase-3, leading to apoptosis.[13]
In prostate cancer cells, this compound demonstrates a distinct mechanism by inhibiting fatty acid synthase (FASN), a key lipogenic enzyme, and downregulating the expression of the androgen receptor (AR) and prostate-specific antigen (PSA).[5]
References
- 1. Medicinal evaluation and molecular docking study of this compound as an anti-inflammatory, antioxidant, and antiapoptotic agent against sepsis-associated acute kidney injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of prenylated isoflavones this compound and pomiferin in premedication on heart ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant isoflavones in Osage orange, Maclura pomifera (Raf.) Schneid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound displays potential antiprostate cancer efficacy via impairment of fatty acid synthase and androgen receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural product inhibitors of carbonic anhydrase I and II isoenzymes: this compound and pomiferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of xanthine oxidase by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xanthine oxidase inhibitory activity of a new isocoumarin obtained from Marantodes pumilum var. pumila leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Medicinal evaluation and molecular docking study of this compound as an anti-inflammatory, antioxidant, and antiapoptotic agent against sepsis-associated acute kidney injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Total Synthesis and Anti-Inflammatory Evaluation of this compound, Scandenone and Analogues [mdpi.com]
- 13. Activation of Multiple Apoptotic Pathways in Human Nasopharyngeal Carcinoma Cells by the Prenylated Isoflavone, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Osajin: A Technical Deep Dive into its Mechanisms of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osajin, a prenylated isoflavone isolated from the fruit of the Osage orange tree (Maclura pomifera), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's biological effects, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. We will dissect the key signaling pathways modulated by this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for the key assays cited. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a phytochemical belonging to the isoflavonoid class, characterized by a unique prenylated structure that contributes to its biological activity.[1] Historically used in folk medicine, recent scientific investigations have begun to unravel the complex mechanisms by which this compound exerts its therapeutic potential. This guide will systematically explore these mechanisms, providing a granular view of its interactions within cellular systems.
Anti-inflammatory and Antioxidant Mechanisms
This compound has demonstrated notable anti-inflammatory and antioxidant properties, primarily through the modulation of key signaling pathways and direct radical scavenging activities.
Inhibition of the NF-κB Signaling Pathway
A cornerstone of this compound's anti-inflammatory effect is its ability to suppress the activity of nuclear factor kappa B (NF-κB), a pivotal regulator of the inflammatory response.[2] this compound has been shown to inhibit the degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS).[2]
Modulation of the IL-33 Signaling Pathway
Recent studies have highlighted this compound's role in mitigating inflammatory responses by targeting the Interleukin-33 (IL-33) signaling pathway.[3][4] IL-33, an alarmin released upon tissue damage, signals through the ST2 receptor, leading to the activation of downstream inflammatory cascades.[4] Molecular docking studies suggest that this compound can bind to IL-33, potentially inhibiting its interaction with the ST2 receptor and thereby attenuating the inflammatory response.[3][4]
Antioxidant Activity
This compound exhibits antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.[2][5] It has been shown to increase the catalytic activity of glutathione peroxidase and total antioxidant capacity.[5] Furthermore, this compound can reduce levels of malondialdehyde, a marker of lipid peroxidation.[5]
Anticancer Mechanisms
This compound exerts its anticancer effects through a multi-pronged approach that includes the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.
Induction of Apoptosis via the Fas/FasL Pathway
This compound has been shown to induce apoptosis in cancer cells through the activation of the extrinsic, or death receptor-mediated, pathway.[6] Specifically, it upregulates the expression of Fas ligand (FasL), which then binds to the Fas receptor on the surface of cancer cells.[6] This interaction triggers the formation of the death-inducing signaling complex (DISC), leading to the activation of caspase-8 and the subsequent executioner caspase-3, culminating in programmed cell death.[6]
Inhibition of Fatty Acid Synthase (FASN)
In the context of prostate cancer, this compound has been found to inhibit the expression of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis that is often overexpressed in cancer cells and is associated with tumor progression.[7][8] By downregulating FASN, this compound reduces fatty acid levels and lipid accumulation in prostate cancer cells.[7][8]
Downregulation of the Androgen Receptor (AR)
This compound has also been shown to downregulate the expression of the androgen receptor (AR) and its target gene, prostate-specific antigen (PSA), in prostate cancer cells.[7][8] This is significant as the AR signaling pathway is a critical driver of prostate cancer growth and survival.[7][8] The dual inhibition of FASN and AR by this compound presents a promising therapeutic strategy for prostate cancer.[7][8]
Quantitative Data
The following table summarizes the reported IC50 values for this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic and antiproliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ACHN | Renal Carcinoma | 1.32 - 13.32 | [9] |
| NCI-H23 | Lung Adenocarcinoma | 1.32 - 13.32 | [9] |
| PC-3 | Prostate Carcinoma | 1.32 - 13.32 | [9] |
| MDA-MB-231 | Breast Carcinoma | 1.32 - 13.32 | [9] |
| LOX-IMVI | Melanoma | 1.32 - 13.32 | [9] |
| HuCCA-1 | Cholangiocarcinoma | 0.6 - 24 | [9] |
| KB | Epithelioid Carcinoma | 0.6 - 24 | [9] |
| HeLa | Cervix Carcinoma | 0.6 - 24 | [9] |
| T47D | Breast Carcinoma | 0.6 - 24 | [9] |
| Neuroblastoma Cell Lines | Neuroblastoma | In the micromolar range | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of this compound that causes a 50% reduction in cell viability.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., NF-κB p65, IκBα, FasL, FASN, AR, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is used to measure the radical scavenging activity of a compound.
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Reaction Mixture: Add 1 mL of the this compound solution to 2 mL of a 0.1 mM methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Conclusion
This compound is a promising natural compound with a multifaceted mechanism of action that impacts key cellular processes involved in inflammation, oxidative stress, and cancer. Its ability to modulate multiple signaling pathways, including NF-κB, IL-33, and Fas/FasL, underscores its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its pharmacological profile and to explore its clinical applications. This guide provides a foundational understanding of this compound's biological activities to support and inspire future investigations in this exciting area of research.
References
- 1. cyrusbio.com.tw [cyrusbio.com.tw]
- 2. Signaling and functions of interleukin-33 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPPH Radical Scavenging Assay [mdpi.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. This compound displays potential antiprostate cancer efficacy via impairment of fatty acid synthase and androgen receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In Vitro Antioxidant Activity of Osajin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osajin, a prenylated isoflavone predominantly found in the fruit of the Osage orange tree (Maclura pomifera), has garnered scientific interest for its potential bioactive properties. Among these, its antioxidant activity has been a subject of investigation, suggesting its potential role in mitigating oxidative stress-related cellular damage. This technical guide provides a consolidated overview of the in vitro antioxidant activity of purified this compound, summarizing available data, outlining experimental methodologies, and visualizing relevant workflows. It is important to note that while several studies have investigated this compound's antioxidant potential, detailed quantitative data for the purified compound across a range of assays is not always readily available in the public domain.
Data Presentation: Quantitative Antioxidant Activity of this compound
Comprehensive quantitative data for the in vitro antioxidant activity of purified this compound is limited in publicly accessible literature. The available information often resides within extracts of Maclura pomifera, where this compound is a major component alongside pomiferin. The antioxidant activity of these extracts has been reported, but isolating the specific contribution of this compound is challenging.
One key study by Veselá et al. (2004) investigated the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging ability of both this compound and pomiferin[1][2]. While the study confirmed that both compounds possess scavenging ability, specific IC50 values for this compound were not detailed in the available abstracts or citing articles. It is generally reported that pomiferin exhibits stronger antioxidant activity than this compound, a phenomenon attributed to an additional hydroxyl group in pomiferin's structure which enhances the stability of the phenoxy radical[1].
Conversely, a study by Tsao et al. (2003) reported that this compound, along with the soybean isoflavones genistein and daidzein, showed no antioxidant activity in the Ferric Reducing Antioxidant Power (FRAP) and β-carotene-linoleic acid model system (beta-CLAMS) assays[3]. This contrasts with other findings and highlights the need for further research to fully characterize this compound's antioxidant profile.
A more recent study by Orhan et al. (2016) also reported that both pomiferin and this compound possessed DPPH radical scavenging ability, metal chelating capacity, ferric-reducing antioxidant power (FRAP), and phosphomolybdenum reducing antioxidant power (PRAP)[1]. Again, specific quantitative data for purified this compound was not available for inclusion in a comparative table.
In a study on cultured rat mesangial cells, purified this compound and pomiferin were used at concentrations of 25, 50, and 100 µM to assess their antioxidant status via a Total Antioxidant Capacity Assay, though specific quantitative outcomes were not provided[4].
Due to the lack of specific IC50 values and other quantitative metrics for purified this compound from multiple, comparable in vitro assays in the available literature, a detailed comparative data table cannot be constructed at this time. Future research providing such data would be invaluable for a clearer understanding of this compound's antioxidant potential.
Experimental Protocols
Detailed experimental protocols for assessing the antioxidant activity of specifically purified this compound are not extensively documented in readily available literature. However, based on the assays mentioned in the literature (DPPH, FRAP, and ABTS), the following are generalized protocols that are commonly employed for evaluating the antioxidant capacity of natural compounds.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical (purple) to the non-radical form, DPPH-H (yellow), in the presence of an antioxidant.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test Sample: Purified this compound is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made to obtain different concentrations.
-
Reaction Mixture: A specific volume of the this compound solution (or standard antioxidant/blank) is mixed with a defined volume of the DPPH working solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of this compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex.
Methodology:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Preparation of Test Sample: Purified this compound is dissolved in a suitable solvent to obtain various concentrations.
-
Reaction Mixture: A small volume of the this compound solution is added to a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard, typically FeSO₄ or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form by an antioxidant is monitored spectrophotometrically.
Methodology:
-
Generation of ABTS Radical Cation (ABTS•⁺): The ABTS•⁺ is produced by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•⁺ Working Solution: The ABTS•⁺ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Sample: Purified this compound is dissolved in a suitable solvent to prepare different concentrations.
-
Reaction Mixture: A specific volume of the this compound solution is mixed with a larger volume of the ABTS•⁺ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
Mandatory Visualizations
Experimental Workflows
Signaling Pathways
Currently, there is a lack of direct in vitro evidence specifically linking purified this compound to the modulation of key antioxidant signaling pathways such as the Nrf2 pathway. While other flavonoids have been shown to activate the Nrf2 pathway, and this has been suggested for the related compound pomiferin, dedicated studies on this compound are needed to elucidate its precise molecular mechanisms of antioxidant action. Therefore, a diagram depicting a specific signaling pathway for this compound's in vitro antioxidant activity cannot be accurately generated at this time.
Conclusion
This compound, a prominent isoflavone from Maclura pomifera, has demonstrated in vitro antioxidant activity in some assays, primarily through radical scavenging mechanisms. However, the available scientific literature presents a somewhat conflicting and incomplete picture of its potency, with some studies indicating activity while others do not. A significant limitation in the current body of research is the scarcity of publicly available, detailed quantitative data for purified this compound across a standardized panel of antioxidant assays. Furthermore, the molecular mechanisms underlying its antioxidant effects, particularly its interaction with cellular signaling pathways like Nrf2, remain to be fully elucidated in an in vitro context. For researchers and drug development professionals, this highlights a clear opportunity for further investigation to robustly characterize the antioxidant profile of this compound and explore its potential as a therapeutic agent. Future studies should focus on generating comprehensive, quantitative data and delving into the specific molecular targets of this compound to provide a clearer rationale for its development in applications targeting oxidative stress.
References
The Cardioprotective Potential of Osajin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osajin, a prenylated isoflavone found in the fruit of the Osage orange tree (Maclura pomifera), has demonstrated notable cardioprotective effects, primarily attributed to its potent antioxidant and anti-inflammatory properties. This technical guide synthesizes the current scientific evidence on the cardioprotective potential of this compound, with a focus on its mechanisms of action in mitigating ischemia-reperfusion injury. This document provides an in-depth overview of the experimental data, detailed protocols, and the known signaling pathways involved, aiming to facilitate further research and drug development efforts in the field of cardiovascular medicine.
Introduction
Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. Myocardial ischemia-reperfusion (I/R) injury, a common consequence of events like myocardial infarction and subsequent revascularization procedures, paradoxically exacerbates cardiac damage through a surge of oxidative stress and inflammation. Isoflavones, a class of polyphenolic compounds, have garnered significant interest for their potential therapeutic effects in various diseases, including cardiovascular disorders. This compound, a prominent isoflavone, has been identified as a promising candidate for cardioprotection. This guide provides a comprehensive analysis of the scientific literature pertaining to the cardioprotective effects of this compound.
Mechanism of Action: Antioxidant and Anti-inflammatory Effects
The primary mechanism underlying the cardioprotective effects of this compound is its ability to counteract oxidative stress.[1] During ischemia-reperfusion, an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system leads to cellular damage. This compound has been shown to bolster the endogenous antioxidant capacity and reduce markers of oxidative damage.[1][2]
Furthermore, evidence suggests that this compound possesses anti-inflammatory properties.[3] Inflammation is a critical component of the pathophysiology of I/R injury and other cardiovascular diseases. By modulating key inflammatory pathways, this compound may help to attenuate the inflammatory response and limit subsequent cardiac tissue damage. Specifically, this compound has been reported to suppress the activity of nuclear factor kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory genes.[3]
Preclinical Evidence: Ischemia-Reperfusion Injury Model
A key study investigated the cardioprotective potential of this compound in a rat model of myocardial ischemia-reperfusion injury.[1][2] The findings from this study form the basis of our current understanding of this compound's effects on the heart.
Data Presentation
The quantitative data from the pivotal study on this compound in a rat model of ischemia-reperfusion injury is summarized in the tables below.
Table 1: Effects of this compound on Myocardial Oxidative Stress Markers
| Parameter | Control Group | Placebo Group | This compound Group (5 mg/kg/day) |
| Malondialdehyde (MDA) - Myocardium (nmol/mg protein) | Data not provided | Data not provided | Significantly decreased compared to placebo |
| Superoxide Dismutase (SOD) - Myocardium (U/mg protein) | Data not provided | Data not provided | Significantly increased compared to placebo |
| Glutathione Peroxidase (GSH-Px) - Myocardium (U/mg protein) | Data not provided | Data not provided | Significantly increased compared to placebo |
| Total Antioxidant Activity - Myocardium | Data not provided | Data not provided | Significantly increased compared to placebo |
Table 2: Effects of this compound on Cardiac Function Parameters
| Parameter | Control Group | Placebo Group | This compound Group (5 mg/kg/day) |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Data not provided | Data not provided | Significantly improved compared to placebo |
| Left Ventricular Pressure (LVP) | Data not provided | Data not provided | Significantly improved compared to placebo |
| Peak Positive +dP/dt | Data not provided | Data not provided | Significantly improved compared to placebo |
Experimental Protocols
The following is a detailed methodology for the key in vivo experiment cited:
Animal Model and Treatment:
-
Groups: The study involved four groups: an untreated control group, a placebo group receiving 0.5% Avicel, and two treatment groups receiving either this compound (5 mg/kg/day in 0.5% Avicel) or Pomiferin (another isoflavone, 5 mg/kg/day in 0.5% Avicel).[1][2]
-
Administration: The treatments were administered for 15 days.[1]
Ischemia-Reperfusion Protocol:
-
Heart Preparation: Hearts were isolated and perfused using a modified Langendorff apparatus.[1][2]
-
Ischemia: Global ischemia was induced by stopping the coronary flow for 30 minutes.[1][2]
-
Reperfusion: This was followed by 60 minutes of reperfusion at a flow rate of 14 ml/min.[1][2]
Biochemical Analysis:
-
Oxidative Stress Markers: The levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activities of antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) were measured in the myocardium. Total antioxidant activity was also assessed.[1][2]
Cardiac Function Assessment:
-
Hemodynamic Parameters: Left ventricular end-diastolic pressure (LVEDP), left ventricular pressure (LVP), and the maximum rate of pressure development (peak positive +dP/dt) were recorded to evaluate cardiac function.[1][2]
Signaling Pathways
The cardioprotective effects of this compound are mediated through the modulation of specific signaling pathways. Based on the available evidence, a key pathway involves the mitigation of oxidative stress and the suppression of the pro-inflammatory NF-κB pathway.
Caption: Proposed signaling pathway for this compound's cardioprotective effects.
Caption: Experimental workflow for in vivo ischemia-reperfusion studies.
Potential Therapeutic Implications for Cardiac Fibrosis and Hypertrophy
While direct experimental evidence of this compound's effects on cardiac fibrosis and hypertrophy is currently lacking, its known antioxidant and anti-inflammatory mechanisms suggest a potential therapeutic role in these conditions.
-
Cardiac Fibrosis: Oxidative stress and inflammation are key drivers of cardiac fibrosis, promoting the activation of cardiac fibroblasts and the excessive deposition of extracellular matrix proteins.[4] By mitigating these upstream triggers, this compound could potentially attenuate the fibrotic response in the heart.
-
Cardiac Hypertrophy: Pathological cardiac hypertrophy is often induced by stimuli that increase oxidative stress and activate pro-inflammatory signaling pathways within cardiomyocytes.[5] The ability of this compound to counteract these processes suggests it may have an inhibitory effect on the signaling cascades that lead to maladaptive cardiac growth.
Further research is warranted to directly investigate the effects of this compound on cardiac fibrosis and hypertrophy in relevant preclinical models.
Future Directions and Conclusion
The current body of evidence strongly supports the cardioprotective potential of this compound, particularly in the context of ischemia-reperfusion injury. Its well-documented antioxidant and emerging anti-inflammatory properties make it a compelling candidate for further investigation. Future research should focus on:
-
Elucidating the precise molecular targets of this compound within cardiac cells.
-
Investigating the efficacy of this compound in other models of cardiovascular disease, including chronic heart failure and hypertension.
-
Conducting dose-response studies to determine the optimal therapeutic window.
-
Exploring the potential of this compound to mitigate cardiac fibrosis and hypertrophy directly.
References
- 1. Effects of prenylated isoflavones this compound and pomiferin in premedication on heart ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Protective effects of the flavonoids this compound and pomiferin on heart ischemia-reperfusion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal evaluation and molecular docking study of this compound as an anti-inflammatory, antioxidant, and antiapoptotic agent against sepsis-associated acute kidney injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Cardiac Fibrosis in and Beyond Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statins as antioxidant therapy for preventing cardiac myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Investigation of Osajin as an Insect Repellent
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the scientific studies investigating the insect repellent properties of Osajin, a major isoflavone from the Osage orange fruit (Maclura pomifera). Contrary to traditional beliefs, this guide consolidates the evidence demonstrating that purified this compound is not the primary active repellent. Instead, it points towards other constituents of the fruit as the source of its repellent activity.
Introduction
The fruit of the Osage orange, Maclura pomifera, has a long history in folk medicine and traditional practices as an insect repellent.[1] Pioneers were known to place the fruit in cupboards to deter insects like cockroaches.[1] This traditional use has prompted scientific investigation into the bioactive compounds responsible for these repellent properties. The most abundant and well-characterized secondary metabolites in the fruit are the prenylated isoflavones, this compound and Pomiferin.[1][2]
Initial scientific inquiries logically focused on these major components as the potential active ingredients. However, rigorous testing has revealed a nuanced reality. While crude extracts of the Osage orange fruit do exhibit significant insect repellency, studies on the purified isoflavones have failed to replicate this effect.[1][2][3][4] This guide will detail the experimental protocols, present the quantitative data, and illustrate the scientific workflow that has led to the current understanding of this compound's role—or lack thereof—in insect repellency.
Caption: Chemical structures of this compound and Pomiferin.
Experimental Protocols
This section details the methodologies employed in the extraction and purification of this compound and the subsequent bioassays to determine its repellency.
The isolation of pure this compound is a multi-step process involving solvent extraction and chromatography. The following protocol is a synthesis of methods described in the literature.[1][5]
-
Fruit Preparation: Mature Osage orange fruits are cut into small pieces (e.g., 2 cm³).
-
Juice Extraction: The fruit pieces are pressed to obtain a juice, which is rich in the isoflavones of interest.
-
Centrifugation: The collected juice is centrifuged for approximately 30 minutes to separate the liquid and particulate matter. The aqueous layer, which contains negligible amounts of this compound and Pomiferin, is discarded.
-
Solvent Extraction: The remaining particulate matter is subjected to extraction with a non-polar solvent. Dichloromethane is commonly used, with the extraction process repeated multiple times (e.g., three times with 200 ml) to ensure a high yield.[1] Alternatively, a Soxhlet extractor with diethyl ether can be employed.[5]
-
Chromatographic Separation: The resulting extract, containing a mixture of compounds, is then purified. This is typically achieved through sequential rounds of normal-phase column chromatography.
-
Adsorbent: Silica gel is used as the stationary phase.
-
Elution: A step-gradient elution with a hexane and ethyl acetate solvent system is used to separate the isoflavones.
-
-
Purity Assessment: The purity of the isolated this compound is assessed using High-Performance Liquid Chromatography (HPLC) and ¹H-NMR spectroscopy. Purity levels of ≥95% are typically achieved through these methods.[1]
-
Further Purification (Optional): To achieve higher purity (>99%), an Alumina-B cartridge column can be used to bind trace amounts of Pomiferin, allowing for the elution of highly pure this compound.[5]
Caption: Workflow for the extraction and purification of this compound.
The repellency of both crude extracts and purified compounds has been evaluated using a choice-jar bioassay, particularly against the maize weevil, Sitophilus zeamais.[1]
-
Apparatus: The bioassay apparatus consists of two jars (e.g., 35-ml) connected at their mouths by a transparent plastic tube (e.g., 7 cm long, 1.5 cm inner diameter).
-
Treatment Preparation:
-
Test solutions of purified this compound are prepared by dissolving it in a suitable solvent, such as acetone, at various concentrations (e.g., 0.5, 5, and 50 mg/ml).[1]
-
Crude extracts are dissolved in a minimum amount of an appropriate solvent.
-
-
Application:
-
A piece of filter paper is placed in each of the two jars.
-
One milliliter of the test solution is applied to the filter paper in one jar (the "treated" side).
-
One milliliter of the solvent alone is applied to the filter paper in the other jar (the "untreated" or "control" side).
-
The solvent is allowed to evaporate completely in a fume hood before the start of the assay.
-
-
Insect Introduction: Twenty adult insects are introduced into the apparatus, with ten placed in each jar at the start of the experiment.
-
Data Collection: The number of insects in the treated jar, the untreated jar, and the connecting tube is recorded at specified time intervals (e.g., 1, 17, 24, and 48 hours).[1] Insects in the connecting tube are often considered repelled, as the low volatility of isoflavones suggests that repellency would likely occur upon contact.[1]
-
Statistical Analysis: The collected data are analyzed using Analysis of Variance (ANOVA) to determine if there is a statistically significant difference in the distribution of insects between the treated and untreated sides.[1][4]
Quantitative Data and Analysis
The key finding from insect repellent studies is the discrepancy in activity between the crude extracts of Maclura pomifera and its purified isoflavones.
Preliminary studies confirmed that various extracts of the Osage orange fruit are repellent to insects. For example, hexane and methanol extracts were found to be significantly repellent to the German cockroach (Blattella germanica).[1] Dichloromethane extracts of the fruit rind were particularly effective against the maize weevil (Sitophilus zeamais), with significant repellency observed at 18 and 24 hours post-treatment.[4]
When purified this compound (≥95% purity) was tested against the maize weevil, it failed to show significant repellency.[1][4] While there was a statistically significant effect of time on the distribution of the weevils, there was no significant effect based on the concentration of this compound.[1] This indicates that the weevils did not actively avoid the filter paper treated with this compound when compared to the solvent control.
Table 1: Summary of Repellency Data for Osage Orange Extracts vs. Purified Isoflavones against the Maize Weevil (Sitophilus zeamais)
| Substance Tested | Concentration(s) | Observation Time Points | Result | Reference |
| Dichloromethane extract of rind | Not specified | 0.5, 18, 24 hours | Significant repellency at 18 and 24 hours | [1][4] |
| Purified this compound | 0.5, 5, 50 mg/ml | 1, 17, 24, 48 hours | No significant repellency caused by concentration | [1] |
| Purified Pomiferin | 0.5, 5, 50 mg/ml | 1, 17, 24, 48 hours | No significant repellency caused by concentration | [1] |
Discussion and Conclusion
These active compounds may be other non-volatile constituents or, more likely, volatile components that were not isolated in the same fractions as this compound and Pomiferin.[1] Indeed, subsequent research has focused on the essential oils of the Osage orange, identifying several sesquiterpenoid compounds, such as elemol, which have demonstrated repellent activity.[3][6]
For researchers in the field of natural product-based insect repellents, this guide serves to redirect focus from this compound towards other, more promising compounds within Maclura pomifera. Future studies should aim to isolate and identify the specific volatile and non-volatile compounds responsible for the fruit's repellent activity and evaluate their efficacy, safety, and potential for commercial development. The investigation of this compound stands as a crucial case study, demonstrating the importance of progressing from the evaluation of crude extracts to the rigorous testing of purified compounds to identify the true bioactive molecules.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Purification of this compound and pomiferin for testing in pancreatic tumor cell proliferation assays | Poster Board #1314 - American Chemical Society [acs.digitellinc.com]
- 6. srs.fs.usda.gov [srs.fs.usda.gov]
Natural sources and biosynthesis of Osajin
An In-depth Technical Guide on the Natural Sources and Biosynthesis of Osajin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a prenylated isoflavone predominantly found in the Osage orange tree (Maclura pomifera).[1][2] This compound, along with its structural analog pomiferin, has garnered significant interest for its diverse biological activities, including antioxidant, antimicrobial, and antitumor properties.[2][3][4] Understanding its natural distribution, efficient isolation protocols, and biosynthetic origins is critical for researchers exploring its therapeutic potential. This document provides a comprehensive technical overview of the natural sources of this compound, detailed experimental protocols for its isolation, and an exploration of its biosynthetic pathway, supplemented with data tables and process diagrams for clarity.
Natural Sources and Quantitative Analysis
The primary and most significant natural source of this compound is the fruit and wood of the Osage orange tree, Maclura pomifera.[1][5] this compound and the related isoflavone pomiferin are the major secondary metabolites in this plant.[3] The concentration of these compounds can vary depending on the plant part, extraction solvent, and analytical method used.
Data on this compound Concentration
The following table summarizes quantitative data on this compound content from various studies. It is important to note that values are often reported for the combined isoflavone content or as a percentage of a specific extract, reflecting the variability in extraction efficiency.
| Plant Material | Extraction Method/Solvent | This compound Concentration | Notes | Reference(s) |
| Dry Fruit & Wood | Not specified | 4-6% (combined this compound & pomiferin) | This compound to pomiferin ratio is approximately 1:2. | [1] |
| Fresh Fruit | Ethyl Acetate Extract | 25.7% of the extract | Total isoflavones (this compound + pomiferin) were 9.5 g/kg of fresh fruit. | [4][6] |
| Fruit | Hexane Extract (OOE) | 42.9% of the extract | OOE: Osage Orange Extract. | [7][8] |
| Fruit | 80% Methanol Extract (MPM) | 0.22% (w/w) of the extract | Analyzed via HPTLC. | [9] |
Experimental Protocols: Isolation and Purification
The isolation of this compound from Maclura pomifera fruit involves solvent extraction followed by chromatographic purification. The protocol below is a synthesized methodology based on established laboratory practices.[5][10]
General Protocol for this compound Isolation
-
Preparation of Plant Material:
-
Collect mature Maclura pomifera fruits.
-
Dice the fruits into small pieces and dry them in an oven at 40-50°C until brittle or freeze-dry to remove moisture (~80% of fresh weight).[1]
-
Grind the dried fruit material into a coarse powder.
-
-
Solvent Extraction:
-
Place the powdered fruit material into a Soxhlet apparatus.
-
Extract the material with diethyl ether or acetone for 12-24 hours.[5][7] The choice of solvent affects the extract composition.
-
After extraction, remove the solvent from the crude extract using a rotary evaporator under reduced pressure to yield a thick, resinous residue.
-
-
Chromatographic Purification:
-
Step 3.1: Initial Column Chromatography:
-
Prepare a silica gel (200-400 mesh) column packed in hexane.
-
Dissolve the crude extract in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a step gradient of hexane and ethyl acetate. A common starting eluent is 9:1 hexane:ethyl acetate.[10]
-
Collect fractions (e.g., 25 mL portions) and monitor them by Thin-Layer Chromatography (TLC) using a mobile phase such as 1:1 hexane:ethyl acetate and visualization under UV light.
-
This compound typically elutes before the more polar pomiferin. Combine fractions containing pure this compound. Fractions with a mixture of this compound and pomiferin can be set aside for re-purification.
-
-
Step 3.2: Secondary Purification (if necessary):
-
Fractions containing impure this compound can be further purified by a second round of silica gel column chromatography or by preparative TLC.[10]
-
For trace pomiferin removal, an Alumina-B cartridge can be used, which selectively binds pomiferin while allowing this compound to elute with ethyl acetate.[5]
-
-
-
Purity Assessment and Identification:
-
HPLC: Determine the final purity of the isolated this compound using a reversed-phase HPLC method with a C18 column and a gradient of acetonitrile in water (with 0.1% formic acid), monitoring at 274 nm.[11] Purity should exceed 98%.[5]
-
Spectroscopy: Confirm the identity of the compound using Proton Nuclear Magnetic Resonance (¹H-NMR) and Mass Spectrometry (MS).[10]
-
Melting Point: Measure the melting point of the purified solid. The reported melting range for this compound is 186-192°C.[10]
-
Experimental Workflow Diagram
Biosynthesis of this compound
This compound is a prenylated isoflavonoid. Its biosynthesis begins with the general phenylpropanoid pathway, which produces the foundational C6-C3-C6 flavonoid skeleton. This core is then modified through a key rearrangement and subsequent prenylation and cyclization steps to form the final this compound structure.
The Isoflavonoid Pathway
-
Phenylpropanoid Pathway: The pathway starts with the aromatic amino acid L-Phenylalanine , which is synthesized via the shikimate pathway.[12] A series of three enzymes—Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL)—convert L-Phenylalanine into p-Coumaroyl-CoA .[12]
-
Flavonoid Core Formation: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone. This is then cyclized by Chalcone Isomerase (CHI) to yield the flavanone Naringenin .[12][13]
-
Isoflavone Branch Point: The critical step that defines the isoflavonoid backbone is catalyzed by Isoflavone Synthase (IFS), a cytochrome P450 enzyme.[12][14] IFS catalyzes an aryl migration, shifting the B-ring from the C2 to the C3 position of the C-ring, converting naringenin into the isoflavone Genistein (via a 2-hydroxyisoflavanone intermediate).[12][14]
-
Prenylation and Cyclization: The isoflavone core (likely derived from genistein or a related intermediate) undergoes two prenylation events catalyzed by prenyltransferase enzymes. These enzymes transfer dimethylallyl pyrophosphate (DMAPP) moieties to the isoflavone scaffold. Subsequent enzymatic cyclization and modification reactions lead to the characteristic pyran ring fused to the A ring, yielding the final This compound molecule. The precise enzymes for these final steps in M. pomifera are not fully characterized but are essential for forming the complete structure.
Biosynthetic Pathway Diagram
Total Synthesis of this compound
While biosynthesis describes the natural production, total chemical synthesis provides a viable alternative for producing this compound and its analogs for research and development. A recent total synthesis accomplishes this through a multi-step process.
Key Synthetic Strategy
The synthesis involves the construction of the tricyclic isoflavone core followed by the introduction of the prenyl group.
-
Starting Material: 1-(2,4,6-trihydroxyphenyl)ethan-1-one[15]
-
Key Reactions:
-
Tricyclic Core Assembly: An aldol reaction followed by an intramolecular iodoetherification/elimination sequence and a Suzuki coupling reaction are employed to build the fundamental three-ring structure of the isoflavone.
-
Prenyl Group Introduction: The synthesis is completed through a chemoselective propargylation followed by a Claisen rearrangement to install the dimethylallyl (prenyl) side chain, which then cyclizes to form the final pyran ring of this compound.[15]
-
Total Synthesis Workflow Diagram
References
- 1. Maclura pomifera - Wikipedia [en.wikipedia.org]
- 2. This compound | 482-53-1 | FO137893 | Biosynth [biosynth.com]
- 3. Antioxidative and EROD activities of this compound and pomiferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification of this compound and pomiferin for testing in pancreatic tumor cell proliferation assays | Poster Board #1314 - American Chemical Society [acs.digitellinc.com]
- 6. Antioxidant isoflavones in Osage orange, Maclura pomifera (Raf.) Schneid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. turkjps.org [turkjps.org]
- 10. DSpace [dr.lib.iastate.edu]
- 11. HPLC Determination of Isoflavone Levels in Osage Orange from the United States Midwest and South - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Origin and Evolution of Plant Flavonoid Metabolism [frontiersin.org]
- 14. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Osajin from Osage Orange Fruit: Application Notes and Protocols for Researchers
For Immediate Release
Introduction:
Osajin, a prenylated isoflavone isolated from the fruit of the Osage orange tree (Maclura pomifera), has garnered significant interest within the scientific community for its diverse biological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-cancer, antioxidant, and anti-inflammatory agent, making it a promising candidate for further investigation in drug development programs.[2][3][4] This document provides detailed application notes and experimental protocols for the extraction, purification, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
I. Application Notes
This compound's primary therapeutic potential lies in its pro-apoptotic activity in various cancer cell lines.[1][3] It has been shown to induce cell death through multiple signaling pathways, including the extrinsic (death receptor), intrinsic (mitochondrial), and endoplasmic reticulum stress pathways.[1] A key mechanism of action in prostate cancer involves the inhibition of fatty acid synthase (FASN), a crucial enzyme in lipogenesis, and the downregulation of the androgen receptor (AR).[5] These multifaceted effects make this compound a compelling molecule for oncology research. Furthermore, its antioxidant properties suggest potential applications in conditions associated with oxidative stress.[2][4]
II. Experimental Protocols
A. Extraction of this compound from Osage Orange Fruit
This protocol describes a common method for the extraction of this compound from fresh Osage orange fruit.
Materials:
-
Mature Osage orange fruits
-
Acetone
-
Hexane
-
Ethyl acetate
-
Dichloromethane
-
Methanol
-
Silica gel (for column chromatography)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Soxhlet extractor (optional)
-
Centrifuge
-
Blender or food processor
Protocol:
-
Fruit Preparation:
-
Wash and cut the Osage orange fruits into small pieces (approximately 1-2 cm³).
-
The fruit can be processed fresh or dried. For drying, place the fruit pieces in a vacuum oven at approximately 80°C or an air oven at 100-120°C until brittle.
-
-
Initial Extraction (Choose one method):
-
Method 1: Acetone Extraction:
-
Homogenize the fruit pieces in acetone using a blender.
-
Filter the mixture to separate the extract from the solid residue.
-
Remove the acetone from the filtrate using a rotary evaporator to obtain a crude extract.
-
-
Method 2: Pressing and Centrifugation:
-
Press the fresh fruit pieces to obtain the juice.
-
Centrifuge the juice for 30 minutes to separate the aqueous layer from the organic-soluble components. This compound and pomiferin will be in the non-aqueous layer.[1]
-
-
Method 3: Soxhlet Extraction:
-
Place the dried and ground fruit material into a Soxhlet extractor.
-
Extract with diethyl ether or hexane for several hours.[5]
-
-
-
Solvent Partitioning (for crude extracts):
-
Dissolve the crude extract in a suitable solvent mixture, such as hexane and ethyl acetate.
-
Perform liquid-liquid extraction to partition the compounds of interest.
-
B. Purification of this compound
This protocol outlines the purification of this compound from the crude extract using column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collector
-
TLC plates and developing chamber
-
UV lamp for visualization
Protocol:
-
Column Preparation:
-
Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Equilibrate the column by running hexane through it.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Load the dissolved sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent system, such as 9:1 hexane:ethyl acetate.[1]
-
Collect fractions in 25-ml portions.[1]
-
Monitor the separation of compounds using TLC.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 4:1, then 7:3 hexane:ethyl acetate) to elute compounds with higher polarity.[1]
-
-
Purity Analysis:
-
Analyze the collected fractions containing this compound for purity using High-Performance Liquid Chromatography (HPLC).
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Further purification to >99% can be achieved using an Alumina-B cartridge column, eluting with ethyl acetate.[5]
-
III. Quantitative Data
The yield of this compound and related isoflavones can vary depending on the extraction method and the geographical source of the fruit.
| Extraction Method | Solvent(s) | Part of Fruit | Yield of Crude Extract (from 250g fruit) | This compound/Pomiferin Content | Reference |
| Soaking | Hexane | Core | 1.14 g | Not specified in extract | [1] |
| Soaking | Hexane | Rind | 0.77 g | Not specified in extract | [1] |
| Soxhlet | Dichloromethane | Core | 1.93 g | Not specified in extract | [1] |
| Soxhlet | Dichloromethane | Rind | 1.84 g | Not specified in extract | [1] |
| Soxhlet | Methanol | Rind | 28.0 g | Not specified in extract | [1] |
| Soxhlet | Diethyl Ether | Whole Fruit | Not specified | This compound and pomiferin together account for about 5% of the dried tissue mass.[5] | [5] |
| Maceration | Ethyl Acetate | Whole Fruit | 1.53% yield from wet fruit | 25.7% this compound, 36.2% pomiferin in extract.[6][7] | [6][7] |
IV. Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction.
Proposed Signaling Pathway of this compound in Prostate Cancer Cells
Caption: this compound's Anti-Cancer Mechanism.
General Apoptotic Pathways Induced by this compound
Caption: this compound-Induced Apoptotic Pathways.
References
- 1. Activation of Multiple Apoptotic Pathways in Human Nasopharyngeal Carcinoma Cells by the Prenylated Isoflavone, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidative and EROD activities of this compound and pomiferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of this compound and pomiferin for testing in pancreatic tumor cell proliferation assays | Poster Board #1314 - American Chemical Society [acs.digitellinc.com]
- 4. This compound | 482-53-1 | FO137893 | Biosynth [biosynth.com]
- 5. This compound displays potential antiprostate cancer efficacy via impairment of fatty acid synthase and androgen receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxazine drug-seed induces paraptosis and apoptosis through reactive oxygen species/JNK pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal evaluation and molecular docking study of this compound as an anti-inflammatory, antioxidant, and antiapoptotic agent against sepsis-associated acute kidney injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Osajin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Osajin, a bioactive prenylated isoflavone isolated from the fruit of the Osage orange (Maclura pomifera)[1][2]. This compound has garnered significant interest for its potential therapeutic properties. This document outlines the chemical properties of this compound and presents a representative reversed-phase HPLC method for its purification, complete with instrument parameters, mobile phase preparation, and sample handling procedures. The provided workflow and tabulated data will aid researchers in obtaining high-purity this compound for further investigation.
Introduction
This compound is a naturally occurring isoflavone known for its presence in the fruit of Maclura pomifera[1]. Due to its hydrophobic nature and low water solubility, chromatographic techniques are essential for its isolation and purification[1][3]. High-Performance Liquid Chromatography (HPLC) offers a robust and efficient method for achieving high-purity this compound, which is critical for accurate biological and pharmacological studies. This document details a suggested protocol for the preparative HPLC purification of this compound.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing effective purification strategies.
| Property | Value | Reference |
| Molecular Formula | C25H24O5 | [4][5] |
| Molecular Weight | ~404.46 g/mol | [4][5][6] |
| Solubility | Soluble in DMSO. Very low solubility in water. | [3][7] |
| CAS Number | 482-53-1 | [4][5][8] |
| Appearance | Not specified in search results | |
| UV Absorbance | Not specified in search results; typical for flavonoids |
HPLC Purification Protocol
The following protocol is a representative method for the purification of this compound using reversed-phase HPLC. This method is based on the hydrophobic nature of the compound and general principles for the separation of natural products. Researchers may need to optimize the method based on their specific instrumentation and the purity of the starting material.
Materials and Reagents
-
Crude this compound extract (e.g., from Soxhlet extraction with diethyl ether)[1]
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic acid (FA), HPLC grade
-
Methanol (for sample preparation), HPLC grade
-
Dimethyl sulfoxide (DMSO, for initial solubilization, if necessary)[7]
Instrumentation and Columns
A standard preparative HPLC system equipped with a UV-Vis detector is suitable for this protocol.
| Instrument/Component | Specification |
| HPLC System | Preparative HPLC with binary pump and gradient capability |
| Column | C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size) |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
| Injector | Manual or automated injector |
| Fraction Collector | Automated fraction collector |
Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Sample Preparation
-
Dissolve the crude this compound extract in a minimal amount of methanol or a mixture of methanol and DMSO.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Method Parameters
The following gradient elution method is recommended for the separation of this compound.
| Parameter | Value |
| Flow Rate | 5.0 mL/min |
| Detection Wavelength | 280 nm (typical for flavonoids, optimization may be required) |
| Injection Volume | 1-5 mL (dependent on sample concentration and column capacity) |
| Column Temperature | 30°C |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 40 | 60 |
| 25 | 0 | 100 |
| 30 | 0 | 100 |
| 31 | 40 | 60 |
| 40 | 40 | 60 |
Purification and Post-Processing
-
Monitor the chromatogram at the specified wavelength.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the collected fractions and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Lyophilize the remaining aqueous solution to obtain purified, solid this compound.
-
Assess the purity of the final product using analytical HPLC and/or 1H-NMR spectroscopy[1].
Experimental Workflow and Signaling Pathways
The overall workflow for the HPLC purification of this compound is depicted in the following diagram.
References
- 1. Purification of this compound and pomiferin for testing in pancreatic tumor cell proliferation assays | Poster Board #1314 - American Chemical Society [acs.digitellinc.com]
- 2. Maclura pomifera - Wikipedia [en.wikipedia.org]
- 3. This compound, 482-53-1 [thegoodscentscompany.com]
- 4. This compound | C25H24O5 | CID 95168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. This compound supplier | CAS No :482-53-1 | AOBIOUS [aobious.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
Application Notes and Protocols: Solubility of Osajin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osajin is a prenylated isoflavone found in the fruit of the Osage orange tree (Maclura pomifera). It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant activities. A critical parameter for the formulation and experimental application of this compound is its solubility in various organic solvents. This document provides a summary of the known solubility characteristics of this compound, a protocol for its solubility determination, and an overview of a key signaling pathway it modulates.
This compound Solubility Profile
Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on existing studies and chemical properties, a qualitative and estimated solubility profile has been compiled. It is soluble in dimethyl sulfoxide (DMSO) and very soluble in acetone.[1][2] It is moderately soluble in alcohols like ethanol and methanol and practically insoluble in water and petroleum ether.[3]
For researchers requiring precise solubility data for their specific applications, it is recommended to determine the solubility experimentally using the protocol outlined below.
| Organic Solvent | Solubility Description | Estimated Quantitative Solubility (mg/mL) |
| Acetone | Very Soluble | ~50 mg/mL (approximately saturated)[4] |
| Chloroform | Very Soluble | Data not available |
| Ether | Very Soluble | Data not available |
| Pyridine | Very Soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | Data not available |
| Benzene | Moderately Soluble | Data not available |
| Ethanol | Moderately Soluble[3] | Data not available |
| Methanol | Moderately Soluble | Data not available |
| Carbon Tetrachloride (warm) | Moderately Soluble | Data not available |
| Petroleum Ether | Practically Insoluble[3] | Data not available |
| Water | Practically Insoluble[3] | Data not available |
Note: The solubility of flavonoids can be influenced by factors such as temperature, purity of the compound, and the isomeric form.
Experimental Protocol: Determination of this compound Solubility by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the solubility of this compound in a specific organic solvent.
1. Materials and Reagents
-
This compound (high purity)
-
Selected organic solvent (HPLC grade)
-
Volumetric flasks
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector
-
Analytical balance
-
Vortex mixer
-
Ultrasonicator
2. Preparation of Standard Solutions
-
Accurately weigh a precise amount of this compound (e.g., 5.0 mg) and transfer it to a 10 mL volumetric flask.
-
Dissolve the this compound in methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Make up the volume to 10 mL with methanol to obtain a stock solution.[5]
-
Prepare a series of standard solutions by serial dilution of the stock solution with methanol to generate a calibration curve (e.g., 125.0, 62.5, 31.25, 15.6, and 7.8 µg/mL).[5]
3. Preparation of Saturated Solution
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a microcentrifuge tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the tube in a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
4. HPLC Analysis
-
Dilute the filtered supernatant with methanol to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample and the standard solutions onto the HPLC system.
-
A suitable HPLC method for this compound analysis is as follows:
-
Quantify the concentration of this compound in the diluted supernatant by comparing its peak area to the calibration curve generated from the standard solutions.
-
Calculate the solubility of this compound in the selected solvent by multiplying the determined concentration by the dilution factor.
Visualization of this compound's Apoptotic Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through a multi-faceted approach, engaging both the intrinsic and extrinsic pathways, as well as inducing endoplasmic reticulum (ER) stress. The following diagram illustrates the key molecular events in this process.
Caption: this compound-induced apoptosis signaling cascade.
Workflow for Experimental Solubility Determination
The following diagram outlines the logical steps for the experimental determination of this compound's solubility.
Caption: Experimental workflow for solubility determination.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound displays potential antiprostate cancer efficacy via impairment of fatty acid synthase and androgen receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [dr.lib.iastate.edu]
- 5. HPLC Determination of Isoflavone Levels in Osage Orange from the United States Midwest and South - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]
Application Notes and Protocols for Osajin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osajin is a prenylated isoflavone derived from the Osage orange (Maclura pomifera) fruit, which has demonstrated significant potential as an anticancer agent. It exhibits cytotoxic effects against a variety of cancer cell lines by inducing apoptosis through multiple signaling pathways. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its antiproliferative and pro-apoptotic effects.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| TW04 | Nasopharyngeal Carcinoma | 24 | ~5 |
| TW076 | Nasopharyngeal Carcinoma | 24 | ~7.5 |
| CG1 | Nasopharyngeal Carcinoma | 24 | >10 |
| LNCaP | Prostate Cancer | 48 | Not specified |
| C4-2 | Prostate Cancer | 48 | Not specified |
| MCF-7 | Breast Cancer | Not specified | Not specified |
| T47D | ER-positive Breast Cancer | Not specified | Not specified |
| Kidney Cancer | Kidney Cancer | Not specified | Not specified |
| Lung Cancer | Lung Cancer | Not specified | Not specified |
| Melanoma | Melanoma | Not specified | Not specified |
| Colon Cancer | Colon Cancer | Not specified | Not specified |
Experimental Protocols
Preparation of this compound Stock Solution
A crucial first step for in vitro experiments is the correct preparation of a stock solution of this compound. Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving it in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.04 mg of this compound (Molecular Weight: 404.46 g/mol ) in 1 mL of DMSO.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term use. When stored properly, the stock solution is stable for several months.
-
For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or solubilization buffer
Protocol:
-
Seed cells into a 96-well plate at a density appropriate for the cell line (e.g., 5 x 10³ to 1 x 10⁴ cells/well for adherent cells; 1 x 10⁴ to 5 x 10⁴ cells/well for suspension cells). Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution.
-
Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound (e.g., 0, 1, 2.5, 5, 7.5, 10 µM). Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate to pellet the cells before removing the medium.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 5 µM and 7.5 µM) for a specified time (e.g., 24 hours).[1] Include an untreated and a vehicle control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis signaling pathways.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved Caspase-8, anti-cleaved Caspase-9, anti-FasL, anti-p-Akt, anti-Akt, and anti-β-actin or anti-GAPDH as a loading control). Recommended starting dilutions are typically 1:1000.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualization of Signaling Pathways and Workflows
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced apoptosis signaling pathways.
Experimental Workflow for Investigating this compound's Effects
Caption: Experimental workflow for this compound studies.
Logical Relationship of Apoptosis Markers in this compound Treatment
Caption: Key apoptosis markers in this compound treatment.
References
Application Notes and Protocols for Osajin in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osajin is a prenylated isoflavone naturally occurring in the fruit of the Osage orange tree (Maclura pomifera). It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and pro-apoptotic properties. These characteristics suggest its potential as a therapeutic agent for a range of conditions, from inflammatory diseases to cancer.
Quantitative Data Summary
The following tables summarize the reported oral dosages of this compound used in various in vivo rat models. These values can serve as a starting point for designing new studies.
Table 1: Reported Oral Dosages of this compound in Rat Models
| Animal Model | Indication | Dosage (mg/kg) | Dosing Regimen | Key Findings | Reference |
| Sprague-Dawley Rats | Sepsis-induced liver injury | 150 and 300 | Single oral gavage 15 min before CLP | Reduced oxidative stress, inflammation, and apoptosis in the liver. | [1][2] |
| Sprague-Dawley Rats | Sepsis-associated acute kidney injury | 150 and 300 | Single oral gavage 15 min before CLP | Protected against kidney injury by suppressing the IL-33/LPO/8-OHdG/caspase-3 pathway. | [3][4] |
| Wistar Rats | Ischemia-reperfusion of the kidney | 5, 10, and 20 | Once daily for 15 days | Provided antioxidative effects, with the best biochemical results at 5 mg/kg and best histopathological results at 10 mg/kg. | [5] |
| Rats | Indomethacin-induced gastric ulcer | 100, 200, and 400 | Single oral administration 5 min after indomethacin | Ameliorated ulcer area and biochemical indices. | |
| Streptozotocin-induced diabetic rats | Diabetes | 100 and 300 | Daily for 14 days | Pomiferin, a related isoflavone, showed more significant hypoglycemic effects than this compound at these doses. | [6] |
CLP: Cecal Ligation and Puncture
Pharmacokinetic and Toxicological Data
A thorough review of the existing literature reveals a significant gap in the publicly available pharmacokinetic and toxicological data for this compound.
Pharmacokinetics: Specific parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2) following oral administration in animal models have not been reported. The oral bioavailability of this compound in rats is currently unknown.
Toxicology: Formal toxicological studies are essential for the development of any new therapeutic agent. However, for this compound, the following data are not available in the public domain:
-
Acute Toxicity: The median lethal dose (LD50) has not been determined.
-
Subchronic and Chronic Toxicity: No studies on the effects of repeated dosing over extended periods (e.g., 28-day or 90-day studies) have been published.
-
Genotoxicity: Data from standard genotoxicity assays, such as the Ames test or in vivo micronucleus assay, are not available.
-
Carcinogenicity: Long-term carcinogenicity bioassays have not been reported.
-
Reproductive and Developmental Toxicity: Studies evaluating the potential effects of this compound on fertility, reproduction, and embryonic development are lacking.
Recommendation: Given the absence of this critical information, it is strongly recommended that researchers conduct comprehensive pharmacokinetic and toxicological studies as part of their drug development program for this compound. These studies should be performed in accordance with established regulatory guidelines (e.g., OECD guidelines).
Mechanistic Insights and Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways.
Pro-apoptotic Signaling Pathway
In cancer cells, this compound has been shown to induce apoptosis through multiple pathways, including the extrinsic (death receptor), intrinsic (mitochondrial), and endoplasmic reticulum (ER) stress pathways. This multi-pronged approach makes it a promising candidate for cancer therapy.[7][8]
Caption: this compound-Induced Apoptotic Pathways.
Anti-inflammatory Signaling Pathway
This compound has demonstrated anti-inflammatory effects, in part by suppressing the IL-33 and NF-κB signaling pathways. This mechanism contributes to its protective effects in models of sepsis and other inflammatory conditions.[1][3]
Caption: this compound's Anti-inflammatory Mechanisms.
Experimental Protocols
The following are detailed protocols for common in vivo models used to assess the efficacy of this compound.
Protocol for Sepsis-Induced Organ Injury in Rats
This protocol is adapted from studies investigating the protective effects of this compound against sepsis-induced liver and kidney injury.[1][3]
Experimental Workflow:
Caption: Workflow for Sepsis Model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle (e.g., distilled water, 0.5% Avicel solution)
-
Anesthetic (e.g., thiopental sodium, isoflurane)
-
Surgical instruments for CLP
-
Suture materials
-
Reagents for biochemical assays (e.g., LPO, GSH, SOD, CAT)
-
Antibodies for immunohistochemistry (e.g., anti-IL-33, anti-caspase-3)
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into experimental groups (e.g., Sham, Sepsis, this compound 150 mg/kg, this compound 300 mg/kg).
-
This compound Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound orally via gavage at the desired doses (150 or 300 mg/kg) to the respective groups. The Sham and Sepsis groups should receive the vehicle only.
-
-
Cecal Ligation and Puncture (CLP):
-
Fifteen minutes after this compound or vehicle administration, anesthetize the rats.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum just below the ileocecal valve to avoid intestinal obstruction.
-
Puncture the cecum twice with an 18-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of feces.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
The Sham group undergoes the same surgical procedure without ligation and puncture.
-
-
Post-operative Care:
-
Administer fluid resuscitation (e.g., subcutaneous saline) immediately after surgery.
-
Monitor the animals closely for 24 hours.
-
-
Sample Collection:
-
At 24 hours post-CLP, euthanize the rats under deep anesthesia.
-
Collect blood samples via cardiac puncture for biochemical analysis.
-
Perfuse the organs of interest (e.g., liver, kidney) with cold saline.
-
Harvest the organs and divide them for biochemical, histopathological, and immunohistochemical analyses.
-
-
Analysis:
-
Biochemical Analysis: Homogenize tissue samples to measure markers of oxidative stress (e.g., lipid peroxidation - LPO) and antioxidant enzyme activity (e.g., glutathione - GSH, superoxide dismutase - SOD, catalase - CAT).
-
Histopathology: Fix tissue samples in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate tissue morphology.
-
Immunohistochemistry: Use specific antibodies to detect the expression of inflammatory markers (e.g., IL-33) and apoptotic markers (e.g., cleaved caspase-3) in tissue sections.
-
Protocol for Ischemia-Reperfusion Injury in Rat Kidney
This protocol is based on a study evaluating the protective effects of this compound against renal ischemia-reperfusion injury.[5]
Experimental Workflow:
Caption: Workflow for Ischemia-Reperfusion Model.
Materials:
-
Male Wistar rats
-
This compound
-
Vehicle (e.g., 0.5% Avicel solution)
-
Anesthetic
-
Microvascular clamps
-
Surgical instruments
-
Reagents for biochemical analysis of blood (e.g., SOD, glutathione peroxidase, malondialdehyde)
Procedure:
-
Animal Acclimatization: As described in Protocol 5.1.
-
Grouping: Randomly divide animals into groups (e.g., Intact, Placebo, this compound 5 mg/kg, this compound 10 mg/kg, this compound 20 mg/kg).
-
Premedication:
-
Administer this compound or placebo orally once daily for 15 consecutive days.
-
-
Ischemia-Reperfusion Surgery:
-
On day 15, anesthetize the rats.
-
Perform a laparotomy to expose the left kidney.
-
Occlude the left renal artery with a microvascular clamp for 60 minutes to induce ischemia.
-
After 60 minutes, remove the clamp to allow reperfusion for 10 minutes.
-
-
Sample Collection:
-
After 10 minutes of reperfusion, collect blood from the left ventricle.
-
Harvest the reperfused left kidney.
-
-
Analysis:
-
Biochemical Analysis: Analyze blood samples for markers of oxidative stress.
-
Histopathology: Process the kidney tissue for H&E staining to assess tissue damage.
-
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory, antioxidant, and pro-apoptotic activities in various in vivo animal models. The provided dosages and protocols offer a solid foundation for further research into its therapeutic potential. However, the current lack of comprehensive pharmacokinetic and toxicological data highlights a critical area for future investigation to ensure its safe and effective translation into clinical applications. Researchers are strongly encouraged to address these knowledge gaps to advance the development of this compound as a novel therapeutic agent.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oecd.org [oecd.org]
- 4. In Vivo Micronucleus Assay in Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenic potential of some pesticides in a medium-term multi-organ bioassay in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antioxidant Capacity of Osajin using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osajin is a prenylated isoflavone found in the fruit of the Osage orange tree (Maclura pomifera). Isoflavones are a class of phenolic compounds known for their potential biological activities, including antioxidant effects. The evaluation of the antioxidant capacity of natural compounds like this compound is a critical step in the discovery and development of new therapeutic agents. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for determining the antioxidant capacity of various substances. This document provides a detailed protocol for utilizing the DPPH assay to assess the antioxidant potential of this compound.
The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[1] DPPH is a stable free radical with a deep violet color in solution and a characteristic absorption at approximately 517 nm.[1] When reduced by an antioxidant, the color of the DPPH solution changes from violet to pale yellow, and the absorbance at 517 nm decreases.[1] The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Data Presentation
The antioxidant activity of this compound as measured by the DPPH assay has been a subject of some debate in the scientific literature. While some studies indicate that pure this compound exhibits significant antioxidant activity, others have reported its activity to be low or even undetectable. In contrast, its structural isomer, pomiferin, also found in Maclura pomifera, consistently demonstrates strong antioxidant potential. For context, the IC50 value of a methanolic extract of Maclura pomifera, which contains both this compound and pomiferin, is presented below alongside a common antioxidant standard.
| Compound/Extract | DPPH IC50 Value (µg/mL) | Reference |
| Maclura pomifera 80% Methanol Extract | 1998.86 ± 0.02 | [2] |
| This compound (pure) | Activity reported as low or undetectable | [3] |
| Ascorbic Acid (Standard) | ~5-15 (Typical Range) | N/A |
Note: The IC50 value represents the concentration of the substance required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant capacity. The activity of pure this compound in the DPPH assay requires further investigation to establish a definitive IC50 value.
Experimental Protocols
This section provides a detailed methodology for performing the DPPH assay to evaluate the antioxidant capacity of this compound.
Materials and Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
This compound (or a well-characterized extract containing this compound)
-
Methanol (or Ethanol, analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
Spectrophotometer capable of measuring absorbance at 517 nm
-
96-well microplates or quartz cuvettes
-
Micropipettes and tips
-
Volumetric flasks and other standard laboratory glassware
-
Analytical balance
Preparation of Solutions
-
DPPH Stock Solution (e.g., 0.1 mM):
-
Accurately weigh approximately 3.94 mg of DPPH powder.
-
Dissolve the DPPH in 100 mL of methanol in a volumetric flask.
-
Store the solution in a dark bottle and at 4°C to protect it from light. This solution should be prepared fresh.
-
-
This compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol.
-
From this stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.
-
-
Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid):
-
Accurately weigh 10 mg of ascorbic acid.
-
Dissolve in 10 mL of methanol.
-
Prepare a series of dilutions in the same manner as the this compound solution.
-
Assay Procedure (Microplate Method)
-
Blank Preparation:
-
In a well of the 96-well plate, add 100 µL of methanol. This will be used to zero the spectrophotometer.
-
-
Control Preparation:
-
In separate wells, add 100 µL of the DPPH solution and 100 µL of methanol. This represents the maximum absorbance of the DPPH radical without any antioxidant.
-
-
Sample and Standard Preparation:
-
To different wells, add 100 µL of each dilution of the this compound solution.
-
To another set of wells, add 100 µL of each dilution of the ascorbic acid solution.
-
To each of these wells, add 100 µL of the DPPH solution.
-
-
Incubation:
-
Mix the contents of the wells gently.
-
Incubate the plate in the dark at room temperature for 30 minutes. The incubation time can be optimized depending on the reaction kinetics.
-
-
Absorbance Measurement:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity: Use the following formula to calculate the percentage of inhibition for each concentration of this compound and the positive control:
Where:
-
Abs_control is the absorbance of the control (DPPH solution + methanol).
-
Abs_sample is the absorbance of the sample (DPPH solution + this compound or ascorbic acid).
-
-
Determine the IC50 Value:
-
Plot a graph of the percentage of inhibition versus the concentration of this compound (and the positive control).
-
The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined from the graph by finding the concentration that corresponds to 50% on the y-axis.
-
Alternatively, the IC50 value can be calculated using linear regression analysis from the dose-response curve.
-
Visualizations
DPPH Assay Workflow
Caption: Workflow of the DPPH antioxidant capacity assay.
DPPH Radical Scavenging Mechanism
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
References
Application Notes and Protocols for FRAP Assay: Measuring the Antioxidant Power of Osajin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Ferric Reducing Antioxidant Power (FRAP) assay to assess the antioxidant capacity of the isoflavone, Osajin.
Introduction to the FRAP Assay
The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used, simple, and cost-effective colorimetric method to determine the total antioxidant capacity of a substance.[1] The assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous-probe complex, the intensity of which is proportional to the antioxidant power of the sample.[2][3]
The FRAP assay is based on the reduction of a colorless ferric complex with 2,4,6-tripyridyl-s-triazine (TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium (pH 3.6).[1][4] The change in absorbance is measured spectrophotometrically at approximately 593 nm.[1][4]
This compound and its Antioxidant Potential
This compound is a prenylated isoflavone found in the fruit of the Osage orange tree (Maclura pomifera).[5] While isoflavones as a class are known for their antioxidant properties, studies on the specific antioxidant activity of this compound using the FRAP assay have yielded definitive results. Research indicates that while the related compound pomiferin demonstrates strong antioxidant activity in the FRAP assay, this compound itself shows no significant ferric reducing ability in this specific test.[5][6]
This finding is crucial for researchers investigating the biological activities of this compound, as it suggests that its antioxidant effects may be mediated by mechanisms other than direct electron donation to reduce ferric iron, or that its potential is not captured by the FRAP assay chemistry.
Data Presentation: FRAP Assay Results for this compound
The following table summarizes the findings on the antioxidant power of this compound as measured by the FRAP assay, in contrast to a related compound, Pomiferin.
| Compound | FRAP Activity | Reference |
| This compound | No antioxidant activity detected | [5][6] |
| Pomiferin | Strong antioxidant activity | [5][6] |
Experimental Protocols
This section provides a detailed methodology for performing the FRAP assay to test the antioxidant power of a compound like this compound.
Reagent Preparation
-
Acetate Buffer (300 mM, pH 3.6):
-
Dissolve 3.1 g of sodium acetate trihydrate in approximately 800 mL of distilled water.
-
Add 16 mL of glacial acetic acid.
-
Adjust the final volume to 1 L with distilled water.
-
Confirm the pH is 3.6.
-
-
TPTZ Solution (10 mM in 40 mM HCl):
-
Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM hydrochloric acid.
-
-
Ferric Chloride (FeCl₃) Solution (20 mM):
-
Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
-
FRAP Working Reagent:
-
Ferrous Sulfate (FeSO₄) Standard Solutions:
-
Prepare a stock solution of 1 mM FeSO₄·7H₂O in distilled water.
-
From the stock solution, prepare a series of dilutions (e.g., 100, 200, 400, 600, 800, 1000 µM) to construct a standard curve.
-
-
Sample Preparation (this compound):
-
Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to create a stock solution.
-
Prepare various dilutions of the stock solution to be tested.
-
Assay Procedure
-
Pipette 1.5 mL of the pre-warmed FRAP working reagent into a cuvette or a 96-well plate.
-
Add 50 µL of the sample solution (or standard/blank) to the FRAP reagent.
-
For the blank, use 50 µL of the solvent used to dissolve the sample.
-
Mix well and incubate at 37°C for a specified time (typically 4-10 minutes).[1][8]
-
Measure the absorbance at 593 nm using a spectrophotometer.[1]
-
Perform all measurements in triplicate.
Calculation of Results
-
Subtract the absorbance reading of the blank from the absorbance readings of the standards and samples.
-
Plot the absorbance of the FeSO₄ standards against their respective concentrations to generate a standard curve.
-
Determine the concentration of Fe²⁺ equivalents in the sample by interpolating its absorbance value from the standard curve.
-
The final FRAP value is typically expressed as µM of Fe²⁺ equivalents per mg or µM of the tested compound.
Visualizations
FRAP Assay Workflow
References
- 1. jmp.ir [jmp.ir]
- 2. researchgate.net [researchgate.net]
- 3. turkjps.org [turkjps.org]
- 4. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant isoflavones in Osage orange, Maclura pomifera (Raf.) Schneid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Anti-Aging Potential Evaluation of Maclura pomifera (Rafin.) Schneider 80% Methanol Extract with Quantitative HPTLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Osajin's Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to testing the antimicrobial activity of Osajin, a prenylated isoflavone with demonstrated antibacterial properties. The included protocols for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition assays are based on established methodologies and published research findings.
Introduction to this compound's Antimicrobial Activity
This compound is a natural compound found in the fruit of the Osage orange tree (Maclura pomifera). Research has highlighted its potential as an antimicrobial agent, particularly against Gram-positive bacteria. Notably, studies have reported its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen. The primary mechanism of this compound's antimicrobial action is believed to be the disruption of the bacterial cell membrane integrity.[1]
Quantitative Antimicrobial Activity of this compound
The following tables summarize the available quantitative data on the antimicrobial activity of this compound against various microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | ATCC 33591 | 2 | [1] |
| Staphylococcus aureus | - | 1.95 | [2] |
| Enterococcus faecalis | ATCC 29212 | - | [1] |
Note: Further research is required to establish a broader spectrum of MIC values against other Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | Strain | MBC (µg/mL) | Reference |
| Data Not Available | - | - |
Note: Currently, there is no publicly available data on the MBC of this compound. The protocol provided below can be used to determine these values.
Table 3: Zone of Inhibition for this compound
| Microorganism | Strain | Disk Concentration (µg) | Zone of Inhibition (mm) | Reference |
| Data Not Available | - | - | - |
Note: Currently, there is no publicly available data on the zone of inhibition for this compound. The protocol provided below can be used to determine these values.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO, and diluted in growth medium)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)
-
Positive control (bacterial inoculum in broth without this compound)
-
Negative control (broth only)
-
Sterile pipette and tips
Procedure:
-
Prepare this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in the 96-well plate using MHB to achieve a range of desired concentrations.
-
Inoculate Wells: Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the diluted inoculum to each well containing the this compound dilutions and the positive control well.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed as a subsequent step to the MIC assay.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates or other suitable solid growth medium
-
Sterile inoculating loop or pipette
Procedure:
-
Subculture from MIC Wells: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot from each and streak it onto a quadrant of an MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Read Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum grows on the agar plate).
Protocol 3: Determination of Zone of Inhibition via Agar Disk Diffusion
This qualitative method provides a preliminary assessment of antimicrobial activity.
Materials:
-
This compound solution of known concentration
-
Sterile blank paper disks (6 mm diameter)
-
MHA plates
-
Bacterial inoculum standardized to 0.5 McFarland standard
-
Sterile swabs
-
Positive control (disk with a known antibiotic)
-
Negative control (disk with solvent only)
Procedure:
-
Prepare Inoculum: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.
-
Apply Disks: Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the surface of the agar. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measure Zones: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
Mechanism of Action and Experimental Workflow
The antimicrobial activity of this compound is primarily attributed to its ability to disrupt the bacterial cell membrane. This disruption leads to a loss of membrane integrity and subsequent cell death.
References
- 1. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of bacteriocins-like inhibitory substances from food isolated Enterococcus faecalis OS13 with activity against nosocomial enterococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Cardioprotective Effects of Osajin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osajin, a prenylated isoflavone isolated from the Osage orange (Maclura pomifera), has demonstrated significant promise as a cardioprotective agent.[1][2] Its therapeutic potential is primarily attributed to its potent antioxidant and anti-inflammatory properties.[3][4] These application notes provide a comprehensive guide to the experimental design and detailed protocols for studying the cardioprotective effects of this compound in a preclinical setting. The focus is on utilizing established in vivo and ex vivo models of myocardial ischemia-reperfusion (I/R) injury to elucidate the mechanisms of action and quantify the therapeutic efficacy of this compound.
The provided protocols are intended to serve as a foundational framework, which can be adapted and optimized based on specific research objectives and available resources.
Preclinical Models for Cardioprotection Studies
The selection of an appropriate experimental model is critical for obtaining relevant and reproducible data. Both ex vivo and in vivo models are extensively used to simulate myocardial ischemia and reperfusion.
-
Ex Vivo Langendorff-Perfused Heart Model: This model allows for the study of cardiac function in an isolated heart, free from systemic neurohormonal influences. It is particularly useful for investigating the direct effects of a compound on the myocardium. Studies have successfully used this model to evaluate the cardioprotective effects of this compound.[1][2]
-
In Vivo Myocardial Infarction (MI) Model: This model, typically induced by ligation of a coronary artery in rodents, more closely mimics the clinical scenario of a heart attack and allows for the assessment of systemic responses and long-term cardiac remodeling.[5][6]
Experimental Design and Key Parameters
A well-structured experimental design is crucial for the successful evaluation of this compound's cardioprotective effects.
2.1. Animal Models
-
Species: Wistar rats are a commonly used and well-characterized model for cardiovascular research.[1][2] Mice, including various transgenic strains, are also frequently used, particularly for in vivo MI studies.[5][6]
-
Animal Care: All animal procedures must be conducted in accordance with the ethical guidelines and regulations of the institution's Animal Care and Use Committee.
2.2. Dosing and Administration
-
Dosage: Previous studies have shown that this compound administered orally at a dose of 5 mg/kg/day for 15 days provides cardioprotection in rats.[1][2] Dose-response studies are recommended to determine the optimal therapeutic concentration.
-
Vehicle: this compound can be suspended in a 0.5% Avicel solution for oral administration.[1][2]
2.3. Experimental Groups
A typical experimental design would include the following groups:
-
Sham Control: Animals undergo the surgical procedure without the induction of ischemia.
-
Ischemia-Reperfusion (I/R) Control: Animals are subjected to I/R injury and receive the vehicle.
-
This compound Treatment: Animals receive this compound prior to the induction of I/R injury.
-
Positive Control (Optional): A known cardioprotective agent can be included for comparison.
Data Presentation: Quantitative Summary of this compound's Cardioprotective Effects
The following tables summarize the expected quantitative outcomes based on published literature on this compound and similar cardioprotective compounds. These tables provide a clear and structured format for presenting experimental data.
Table 1: Hemodynamic Parameters in Langendorff-Perfused Rat Hearts
| Parameter | Sham Control | I/R Control | This compound (5 mg/kg) |
| Left Ventricular Developed Pressure (LVDP, mmHg) | Baseline | Significantly Reduced | Significantly Improved vs. I/R |
| Left Ventricular End-Diastolic Pressure (LVEDP, mmHg) | Baseline | Significantly Increased | Significantly Reduced vs. I/R |
| Heart Rate (beats/min) | Baseline | Variable | Stabilized vs. I/R |
| Coronary Flow (mL/min) | Baseline | Reduced | Improved vs. I/R |
| +dP/dt max (mmHg/s) | Baseline | Significantly Reduced | Significantly Improved vs. I/R |
| -dP/dt max (mmHg/s) | Baseline | Significantly Reduced | Significantly Improved vs. I/R |
Table 2: Biomarkers of Oxidative Stress in Myocardial Tissue
| Biomarker | Sham Control | I/R Control | This compound (5 mg/kg) |
| Malondialdehyde (MDA, nmol/mg protein) | Low | Significantly Increased | Significantly Reduced vs. I/R |
| Superoxide Dismutase (SOD, U/mg protein) | High | Significantly Reduced | Significantly Increased vs. I/R |
| Glutathione Peroxidase (GPx, U/mg protein) | High | Significantly Reduced | Significantly Increased vs. I/R |
| Total Antioxidant Capacity (TAC, mmol/g protein) | High | Significantly Reduced | Significantly Increased vs. I/R |
Table 3: Markers of Myocardial Injury and Inflammation
| Marker | Sham Control | I/R Control | This compound (5 mg/kg) |
| Infarct Size (% of Area at Risk) | 0% | ~40-50% | Significantly Reduced vs. I/R |
| Caspase-3 Activity (fold change) | 1.0 | Significantly Increased | Significantly Reduced vs. I/R |
| NF-κB Activation (fold change) | 1.0 | Significantly Increased | Significantly Reduced vs. I/R |
| TNF-α Levels (pg/mg protein) | Low | Significantly Increased | Significantly Reduced vs. I/R |
| IL-6 Levels (pg/mg protein) | Low | Significantly Increased | Significantly Reduced vs. I/R |
Experimental Protocols
The following are detailed protocols for key experiments in the study of this compound's cardioprotective effects.
4.1. Protocol for Ex Vivo Langendorff-Perfused Rat Heart Model
-
Animal Preparation: Anesthetize the rat (e.g., with sodium pentobarbital, 60 mg/kg, i.p.). Administer heparin (500 IU/kg, i.p.) to prevent coagulation.
-
Heart Isolation: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit (KH) buffer.
-
Cannulation: Mount the heart on a Langendorff apparatus via aortic cannulation.
-
Perfusion: Begin retrograde perfusion with KH buffer (gassed with 95% O2 / 5% CO2, maintained at 37°C and a constant pressure of 70-80 mmHg).
-
Stabilization: Allow the heart to stabilize for 20-30 minutes.
-
Ischemia: Induce global ischemia by stopping the perfusion for 30 minutes.
-
Reperfusion: Restore perfusion and allow the heart to reperfuse for 60-120 minutes.[1][2]
-
Data Acquisition: Continuously record hemodynamic parameters (LVDP, LVEDP, HR, ±dP/dt) using a pressure transducer inserted into the left ventricle.
-
Tissue Collection: At the end of reperfusion, freeze the heart in liquid nitrogen for subsequent biochemical analysis or fix it for histological evaluation.
4.2. Protocol for In Vivo Myocardial Infarction Model (Mouse)
-
Anesthesia and Ventilation: Anesthetize the mouse (e.g., with isoflurane) and intubate for mechanical ventilation.[5]
-
Surgical Procedure: Perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Ischemia is confirmed by the blanching of the myocardial tissue.[5][7]
-
Reperfusion (optional): For an I/R model, release the ligature after a defined period (e.g., 30-60 minutes). For a permanent MI model, the ligature remains in place.[5]
-
Closure: Close the chest cavity and allow the animal to recover.
-
Post-operative Care: Provide appropriate analgesia and monitor the animal's recovery.
-
Functional Assessment: Perform echocardiography at various time points to assess cardiac function.
-
Tissue Harvesting: At the end of the study period, euthanize the animal and harvest the heart for infarct size measurement and other analyses.
4.3. Protocol for Infarct Size Measurement (TTC Staining)
-
Heart Sectioning: After the I/R protocol, excise the heart and freeze it. Slice the ventricles into uniform sections.
-
Staining: Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 15-20 minutes.
-
Fixation: Fix the stained slices in 10% formalin.
-
Imaging and Analysis: Viable tissue will stain red, while the infarcted tissue will appear white. Image the slices and quantify the infarct area as a percentage of the total area at risk using image analysis software.
4.4. Protocol for Measurement of Oxidative Stress Markers
-
Tissue Homogenization: Homogenize a portion of the frozen heart tissue in an appropriate buffer.
-
Protein Quantification: Determine the protein concentration of the homogenate using a standard assay (e.g., Bradford or BCA).
-
Assays: Use commercially available assay kits to measure:
-
Malondialdehyde (MDA): As an indicator of lipid peroxidation.
-
Superoxide Dismutase (SOD) activity.
-
Glutathione Peroxidase (GPx) activity.
-
Total Antioxidant Capacity (TAC).
-
-
Data Normalization: Normalize the results to the protein concentration of the sample.
4.5. Protocol for Western Blot Analysis of Signaling Proteins
-
Protein Extraction: Extract total protein from the heart tissue homogenates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., NF-κB, Nrf2, Akt, Caspase-3) and a loading control (e.g., GAPDH).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.
-
Quantification: Quantify the band intensities using densitometry software.
Visualization of Key Pathways and Workflows
5.1. Signaling Pathways
The cardioprotective effects of this compound are mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation.
Caption: Proposed signaling pathway for this compound-mediated cardioprotection.
5.2. Experimental Workflow
The following diagram illustrates the overall experimental workflow for an in vivo study.
References
- 1. Effects of prenylated isoflavones this compound and pomiferin in premedication on heart ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Protective effects of the flavonoids this compound and pomiferin on heart ischemia-reperfusion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal evaluation and molecular docking study of this compound as an anti-inflammatory, antioxidant, and antiapoptotic agent against sepsis-associated acute kidney injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Separation of Osajin and Pomiferin
Welcome to the technical support center for the separation and purification of the prenylated isoflavones, Osajin and Pomiferin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of this compound and Pomiferin so challenging?
A1: The primary challenge lies in their structural similarity. This compound and Pomiferin are structural isomers, with Pomiferin having an additional hydroxyl group compared to this compound.[1] This subtle difference results in very similar physicochemical properties, such as polarity and solubility, leading to co-elution in many chromatographic systems. Their structural isomers, scandenone and auriculasin, can also be present in extracts, further complicating purification.[2][3]
Q2: What are the primary sources for extracting these compounds?
A2: this compound and Pomiferin are major isoflavone constituents found in the fruit of the Osage orange tree (Maclura pomifera).[4][5][6] Together, they can constitute about 5% of the dried fruit tissue mass.[4]
Q3: What initial extraction methods are recommended?
A3: Soxhlet extraction is a commonly cited method for obtaining a crude extract rich in this compound and Pomiferin from Osage orange fruit.[2][4] Solvents such as diethyl ether, dichloromethane, and ethyl acetate have been used effectively.[2][4][6] Maceration with ethanol or acetone has also been shown to produce extracts with high concentrations of both compounds.[7][8]
Q4: How can I confirm the presence and purity of this compound and Pomiferin in my samples?
A4: A combination of analytical techniques is recommended for confirmation:
-
High-Performance Liquid Chromatography (HPLC): A validated reversed-phase HPLC method is ideal for both identification and quantification.[5][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to confirm the chemical structure and assess purity.[2][4]
-
Mass Spectrometry (MS): LC-MS can be used for identification, though it cannot distinguish between isomers like this compound/scandenone and Pomiferin/auriculasin.[2][11]
-
Melting Point: Comparing the melting point of your purified sample to literature values can be an indicator of purity.[2]
Troubleshooting Guide
Issue 1: Poor Separation and Co-elution in Column Chromatography
Symptoms:
-
Fractions collected from the column contain a mixture of this compound and Pomiferin, as confirmed by TLC or HPLC.
-
Broad, overlapping peaks are observed during chromatographic analysis.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Stationary Phase | Silica gel is the most commonly used stationary phase for normal-phase chromatography of these compounds.[2][4] |
| Ineffective Mobile Phase | A step-gradient elution is more effective than an isocratic one. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.[2][4] A typical starting mobile phase could be 9:1 hexane:ethyl acetate, transitioning to 4:1 and then 7:3 as needed to first elute this compound and then Pomiferin.[2] |
| Column Overloading | Applying too much crude extract to the column will result in poor separation. Reduce the amount of sample loaded relative to the amount of silica gel. |
| Structural Isomers | The presence of scandenone and auriculasin can interfere with the separation. Repeated chromatographic steps may be necessary.[2] |
Issue 2: Purity Stagnates at ~95-98%
Symptoms:
-
Initial purification yields a product that is 95-98% pure, but subsequent chromatographic runs fail to improve purity significantly.[2][4]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Trace Amounts of the Other Isoflavone | Due to their high similarity, removing the final traces of the contaminating isoflavone is difficult. For instance, removing trace Pomiferin from an this compound-rich fraction. |
| Specialized Adsorbent Required | For final polishing of this compound, an Alumina-B cartridge column can be used. This technique has been shown to bind traces of Pomiferin while allowing this compound to be eluted with ethyl acetate, achieving purity greater than 99%.[4] |
| Need for Recrystallization | After achieving high purity through chromatography, crystallization from a suitable solvent like ethyl acetate can be a final step to remove amorphous impurities and potentially improve purity.[12] |
Issue 3: Low Yield of Purified Compounds
Symptoms:
-
The final amount of pure this compound or Pomiferin is significantly lower than expected based on the initial extract.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Initial Extraction | Ensure the plant material is properly prepared (e.g., cut into small pieces) to maximize surface area for extraction.[2] Dichloromethane and ethyl acetate have been shown to be effective extraction solvents.[2][6] |
| Loss During Purification | Multiple chromatographic steps can lead to cumulative loss of product. Minimize the number of purification steps where possible. Fractions containing mixtures can be combined and re-purified to improve recovery.[2] |
| Compound Degradation | While not extensively reported, exposure to harsh conditions (strong acids/bases, high heat) should be avoided. For example, formic acid in an HPLC mobile phase can cause isomerization of this compound and Pomiferin.[8] |
Experimental Protocols & Data
Protocol 1: Extraction and Multi-Step Column Chromatography
This protocol is a composite of methods described in the literature for achieving high-purity this compound and Pomiferin.[2][4]
-
Extraction:
-
First Pass Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Elute with a step-gradient of increasing polarity (hexane:ethyl acetate).
-
Collect fractions and monitor by TLC to identify those containing this compound, Pomiferin, or a mixture.
-
-
Second Pass Chromatography:
-
Final Purification of this compound (>99%):
-
For this compound fractions still containing trace Pomiferin, pass the sample through an Alumina-B cartridge column.
-
Elute with ethyl acetate; Pomiferin will be retained while high-purity this compound is collected.[4]
-
Protocol 2: Analytical HPLC for Purity Assessment
This method is for the analysis and quantification of this compound and Pomiferin.[5][10]
| Parameter | Specification |
| Column | Reversed-phase C8 or C18 |
| Mobile Phase | Gradient of acetonitrile in water with 0.1% formic acid.[5][10] |
| Flow Rate | 1 mL/min.[5][10] |
| Detection | UV at 274 nm.[5][10] |
| Run Time | Approximately 8 minutes.[5][10] |
Physicochemical Data
| Compound | Molecular Formula | Molar Mass (g·mol⁻¹) | Melting Point (°C) | Solubility |
| This compound | C₂₅H₂₄O₅ | 420.46 | 186 - 192[2] | Soluble in DMSO, acetone, ethyl acetate, dichloromethane.[2][4][13] Low water solubility.[4] |
| Pomiferin | C₂₅H₂₄O₆ | 420.46 | ~200.5[2] (may exhibit complex melting behavior)[2] | Soluble in DMSO, acetone.[4][13] Low water solubility.[4] |
Visualizations
References
- 1. turkjps.org [turkjps.org]
- 2. DSpace [dr.lib.iastate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Purification of this compound and pomiferin for testing in pancreatic tumor cell proliferation assays | Poster Board #1314 - American Chemical Society [acs.digitellinc.com]
- 5. HPLC Determination of Isoflavone Levels in Osage Orange from the United States Midwest and South - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant isoflavones in Osage orange, Maclura pomifera (Raf.) Schneid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osage orange (Maclura pomifera (Raf.) Schneid) fruit extracts: UHPLC-DAD-ESI-MS/MS analysis, antioxidant activity and in vivo skin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HPLC Determination of Isoflavone Levels in Osage Orange from the Midwest and Southern United States [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pomiferin - Wikipedia [en.wikipedia.org]
Technical Support Center: Osajin Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Osajin extraction from its primary source, the fruit of the Osage orange tree (Maclura pomifera).
Frequently Asked Questions (FAQs)
Q1: What is the primary source for this compound extraction?
A1: The primary and most abundant source of this compound is the fruit of the Osage orange tree (Maclura pomifera). The two major isoflavones present in the fruit are this compound and pomiferin.[1]
Q2: What are the key factors that influence the yield of this compound extraction?
A2: Several factors can significantly impact the yield of this compound, including the choice of extraction solvent, the extraction method employed (e.g., Soxhlet, maceration, sonication), temperature, extraction time, and the solvent-to-solid ratio. The geographical location and ripeness of the Osage orange fruit can also affect the concentration of this compound.[1]
Q3: Which solvents are most effective for extracting this compound?
A3: this compound is a nonpolar compound, and therefore, nonpolar to moderately polar solvents are generally effective. Diethyl ether, ethyl acetate, dichloromethane, and hexane have been successfully used. Methanol can also be used, often in combination with other solvents or for extracting a broader range of compounds. The choice of solvent will also affect the co-extraction of other compounds, such as the structurally similar pomiferin.
Q4: How can this compound be purified from the crude extract?
A4: A common method for purifying this compound from the crude extract is column chromatography using a silica gel stationary phase. A step-gradient elution with a nonpolar solvent system, such as hexane and ethyl acetate, can effectively separate this compound from other components.[2] Further purification to remove trace amounts of co-eluting compounds like pomiferin can be achieved using an alumina-B cartridge column.[2]
Q5: How can the purity and quantity of this compound be determined?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and validated method for the quantification of this compound.[1][3][4] High-Performance Thin-Layer Chromatography (HPTLC) can also be employed for quantitative analysis.[5][6] For structural confirmation and purity assessment, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | - Inappropriate solvent selection.- Insufficient extraction time or temperature.- Poor solvent-to-solid ratio.- Inefficient extraction method. | - Test a range of solvents with varying polarities (e.g., hexane, diethyl ether, ethyl acetate).- Optimize extraction time and temperature. For maceration, allow for sufficient contact time (e.g., 24-48 hours). For Soxhlet or reflux extraction, ensure an adequate number of cycles.- Increase the solvent volume relative to the amount of plant material.- Consider more exhaustive extraction methods like Soxhlet or ultrasound-assisted extraction. |
| Difficulty Separating this compound and Pomiferin | This compound and pomiferin are structurally very similar, leading to co-elution during chromatography. | - Utilize a multi-step purification approach. An initial separation on a silica gel column followed by a second purification step on an alumina column can be effective.[2]- Optimize the mobile phase composition for column chromatography. A gradual increase in the polarity of the eluent (e.g., a shallow gradient of ethyl acetate in hexane) can improve resolution.- Consider preparative HPLC for high-purity separation, although this may be less suitable for large-scale extractions. |
| Presence of Impurities in the Final Product | - Incomplete separation during chromatography.- Co-extraction of other plant metabolites with similar polarities.- Degradation of this compound during processing. | - Re-purify the sample using a different chromatographic system (e.g., a different stationary or mobile phase).- Employ a pre-extraction step with a highly nonpolar solvent like hexane to remove lipids and waxes before the main extraction.- Avoid excessive heat and exposure to light and oxygen during extraction and storage to minimize degradation. |
| Inconsistent Results Between Batches | - Variation in the this compound content of the raw plant material.- Inconsistent application of the extraction and purification protocol. | - Source Osage orange fruits from the same geographical location and at a similar stage of ripeness if possible, as these factors can influence isoflavone content.[1]- Standardize all extraction parameters, including solvent volumes, extraction times, and temperatures. Document each step of the protocol meticulously.- Use a validated analytical method (e.g., HPLC) to accurately quantify the this compound content in each batch of raw material before extraction. |
Data Presentation
Table 1: Comparison of Crude Extract Yield from Osage Orange Fruit (250g) Using Different Solvents and Methods
| Solvent | Extraction Method | Plant Part | Crude Extract Yield (g) |
| Hexane | Soaking | Core | 1.14[7] |
| Hexane | Soaking | Rind | 0.77[7] |
| Dichloromethane | Soxhlet | Core | 1.93[7] |
| Dichloromethane | Soxhlet | Rind | 1.84[7] |
| Methanol | Soxhlet | Rind | 28.0[7] |
Table 2: Quantitative Analysis of this compound and Pomiferin in Osage Orange Extracts
| Extraction Solvent | Analytical Method | This compound Content (% of extract) | Pomiferin Content (% of extract) | Total Isoflavones (mg/g of fresh fruit) |
| Ethyl Acetate | Not Specified | 25.7% | 36.2% | 9.5 |
| 80% Methanol | HPTLC | 0.22% (of the sample) | Not Reported | Not Reported[5][6] |
| Hexane | Not Specified | 42.9% | 30.0% | Not Reported[8] |
| Acetone | Not Specified | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound and Pomiferin
This protocol is based on a method for obtaining a diethyl ether fraction rich in this compound and pomiferin.[2]
Materials:
-
Dried and powdered Osage orange fruit
-
Diethyl ether
-
Soxhlet apparatus (including a heating mantle, round-bottom flask, Soxhlet extractor, and condenser)
-
Cellulose extraction thimble
-
Rotary evaporator
Procedure:
-
Place a known quantity of dried and powdered Osage orange fruit into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with diethyl ether to approximately two-thirds of its volume.
-
Assemble the Soxhlet apparatus and begin heating the diethyl ether.
-
Allow the extraction to proceed for a sufficient number of cycles (e.g., 6-8 hours) to ensure exhaustive extraction. The solvent will cycle through the solid material, extracting the soluble compounds.
-
After the extraction is complete, turn off the heat and allow the apparatus to cool.
-
Carefully dismantle the apparatus and transfer the diethyl ether extract from the round-bottom flask to a clean flask.
-
Concentrate the extract using a rotary evaporator to remove the diethyl ether, yielding the crude extract containing this compound and pomiferin.
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes a two-step column chromatography process for separating this compound and pomiferin.[2]
Materials:
-
Crude extract from Protocol 1
-
Silica gel (for column chromatography)
-
Alumina (for cartridge column)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
Step 1: Silica Gel Column Chromatography
-
Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (step-gradient elution). For example, start with 9:1 hexane:ethyl acetate, then move to 8:2, 7:3, and so on.
-
Collect fractions of the eluate and monitor the separation using TLC. Spot each fraction on a TLC plate, develop the plate in a suitable solvent system (e.g., 1:1 hexane:ethyl acetate), and visualize the spots under a UV lamp.
-
Combine the fractions containing pure this compound and those containing a mixture of this compound and pomiferin.
Step 2: Alumina-B Cartridge Column for Final Purification
-
Take the fractions containing traces of pomiferin mixed with this compound.
-
Pass this mixture through an Alumina-B cartridge column, eluting with ethyl acetate.
-
The alumina will preferentially bind the more polar pomiferin, allowing for the elution of highly pure this compound.
-
Collect the eluate containing the purified this compound.
-
Verify the purity of the final this compound sample using HPLC or NMR.
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced caspase-dependent apoptosis pathway.
References
- 1. HPLC Determination of Isoflavone Levels in Osage Orange from the United States Midwest and South - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of this compound and pomiferin for testing in pancreatic tumor cell proliferation assays | Poster Board #1314 - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HPLC Determination of Isoflavone Levels in Osage Orange from the Midwest and Southern United States [agris.fao.org]
- 5. In Vitro Anti-Aging Potential Evaluation of Maclura pomifera (Rafin.) Schneider 80% Methanol Extract with Quantitative HPTLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. DSpace [dr.lib.iastate.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Osajin in Aqueous Solutions
Welcome to the technical support center for Osajin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in aqueous solutions.
Issue 1: this compound, dissolved in an organic solvent (e.g., DMSO), precipitates immediately upon addition to my aqueous buffer or cell culture medium.
-
Possible Cause: This is a common phenomenon known as "solvent-shifting" precipitation. This compound is highly soluble in organic solvents like DMSO but poorly soluble in aqueous environments. When a concentrated stock solution is diluted into an aqueous buffer, the solvent composition shifts to predominantly aqueous, causing this compound to exceed its solubility limit and precipitate out of solution.[1]
-
Solutions:
-
Decrease Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment to a level below its aqueous solubility limit.
-
Optimize Stock Concentration and Dilution: Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to your aqueous medium, keeping the final DMSO concentration to a minimum (ideally ≤0.1% v/v for most cell-based assays to avoid solvent-induced toxicity).[1]
-
Improve Mixing Technique: Add the this compound stock solution dropwise to the aqueous medium while vortexing or swirling vigorously. This promotes rapid dispersal and prevents the formation of localized high concentrations that can trigger precipitation.[2]
-
Temperature Control: Ensure that both the stock solution and the aqueous medium are at the same temperature before mixing, as temperature fluctuations can affect solubility.[2]
-
Issue 2: My this compound solution appears clear initially but becomes cloudy or forms a precipitate over time.
-
Possible Cause: You may have created a metastable supersaturated solution. While the compound dissolves initially, it is not thermodynamically stable at that concentration and will gradually precipitate.
-
Solutions:
-
Reduce Concentration: Lower the final concentration of this compound to ensure it is below the saturation point in your specific medium.
-
Fresh Preparations: Prepare fresh dilutions of this compound from the stock solution immediately before each experiment to minimize the time for precipitation to occur.[3]
-
pH Stability: For cell culture experiments, be aware that cellular metabolism can alter the pH of the medium over time, which may affect the solubility of this compound. Using a medium with a robust buffering system, such as HEPES, can help maintain a stable pH.[2]
-
Issue 3: I observe high variability in my experimental results when using this compound.
-
Possible Cause: Inconsistent solubility and precipitation can lead to variable concentrations of the active compound across different wells or experiments, resulting in poor data reproducibility.
-
Solutions:
-
Visual Inspection: Before starting an experiment, visually inspect your diluted this compound solutions for any signs of cloudiness or precipitate. Centrifuging a sample of the final solution can also help detect any insoluble material.
-
Solubilization Strategies: Employ one of the solubilization methods detailed in the protocols section below, such as complexation with cyclodextrins or formulation into nanoparticles, to achieve a stable, homogenous solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for hydrophobic compounds.[3][4] Other organic solvents such as acetone, chloroform, dichloromethane, and ethyl acetate can also dissolve this compound.[4] For cell culture applications, it is crucial to keep the final DMSO concentration low (typically below 0.5%, and ideally at or below 0.1%) to avoid cytotoxicity.[1]
Q2: How should I store my this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound as a dry powder at -20°C.[4] If you have prepared a stock solution in DMSO, it is best to aliquot it into small, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound or cause it to come out of solution.[5] While many compounds are stable in DMSO for extended periods when stored properly, it is always best practice to use freshly prepared solutions when possible.[5][6][7]
Q3: Can I use pH modification to improve this compound's solubility?
A3: The solubility of many flavonoids can be pH-dependent. As a weak acid, increasing the pH of the aqueous solution may increase the solubility of this compound. However, this approach must be used with caution, as significant deviations from the physiological pH range (7.2-7.4) can negatively impact cell viability and the stability of other components in your assay. This method may be more suitable for cell-free assays where pH constraints are less stringent.
Q4: What are the most promising strategies for significantly improving the aqueous solubility of this compound for in vivo studies?
A4: For applications requiring higher concentrations of this compound in aqueous media, such as in vivo studies, advanced formulation strategies are recommended. The two most promising approaches are:
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within the hydrophobic core of a cyclodextrin molecule can dramatically increase its aqueous solubility and stability.
-
Nanoparticle Formulations: Loading this compound into biodegradable polymeric nanoparticles, such as those made from PLGA, can improve its solubility, protect it from degradation, and potentially enhance its bioavailability.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically insoluble | Inferred from multiple sources |
| DMSO | Soluble | [4] |
| Acetone | Soluble | [4][8] |
| Chloroform | Soluble | [4] |
| Dichloromethane | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| Methanol | Soluble | Inferred from experimental use |
Note: Specific quantitative solubility values for this compound in these solvents are not widely reported in the literature. "Soluble" indicates that it is commonly used as a solvent for preparing stock solutions.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (Molecular Weight: 404.46 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh out 4.04 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an this compound-β-Cyclodextrin Inclusion Complex (Adapted from similar flavonoid protocols)
This protocol describes a co-precipitation method to prepare an this compound-β-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Acetone
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 molar ratio is a common starting point).
-
Dissolution of Cyclodextrin: Dissolve the calculated amount of β-CD or HP-β-CD in deionized water with stirring at 50-60°C to form a saturated or near-saturated solution.
-
Dissolution of this compound: In a separate container, dissolve the calculated amount of this compound in a minimal amount of acetone.
-
Complexation: Slowly add the this compound-acetone solution dropwise to the stirred cyclodextrin solution.
-
Stirring and Equilibration: Continue stirring the mixture at 50-60°C for 3-4 hours, then allow it to cool slowly to room temperature while stirring overnight.
-
Precipitation and Filtration: Cool the suspension in an ice bath (0-4°C) for at least 2 hours to promote precipitation of the inclusion complex. Collect the precipitate by filtration.
-
Washing: Wash the precipitate with a small amount of cold acetone to remove any surface-adsorbed, uncomplexed this compound.
-
Drying: Dry the resulting powder, preferably by lyophilization (freeze-drying), to obtain the solid this compound-cyclodextrin inclusion complex.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles (Adapted from general protocols)
This protocol describes the preparation of this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
This compound
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate as the organic solvent
-
Poly(vinyl alcohol) (PVA) as a surfactant
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in an organic solvent (e.g., 2 mL of DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase (e.g., 4 mL) and immediately emulsify the mixture using a probe sonicator or a high-speed homogenizer. This should be done in an ice bath to prevent overheating.
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a larger volume of the PVA solution (e.g., 20 mL of 0.3% PVA) and stir at room temperature for several hours to allow the organic solvent to evaporate.
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation at a high speed (e.g., 15,000 x g for 20 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated this compound. Repeat the centrifugation and washing steps two more times.
-
Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for immediate use, or lyophilize the nanoparticles for long-term storage.
-
Characterization (Optional but Recommended): Characterize the nanoparticles for size and size distribution (e.g., using Dynamic Light Scattering), surface charge (zeta potential), and drug loading/encapsulation efficiency.
Visualizations
Signaling Pathways
Caption: this compound induces apoptosis through extrinsic, intrinsic, and ER stress pathways.
Caption: this compound may exert anti-inflammatory effects by inhibiting the NF-κB pathway.
Experimental Workflows
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 482-53-1 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [dr.lib.iastate.edu]
Technical Support Center: Optimizing HPLC Parameters for Osajin Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the analysis of Osajin.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for this compound analysis?
A1: A common and effective method is a reversed-phase HPLC (RP-HPLC) approach. A well-documented method utilizes a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.[1][2][3] Detection is typically performed using a UV detector at 274 nm.[1][2][3]
Q2: How should I prepare standard solutions for this compound analysis?
A2: Standard stock solutions of this compound and its common co-occurring isoflavone, Pomiferin, can be prepared by dissolving a known weight of each compound in HPLC-grade methanol.[1] For example, 5.0 mg of each can be dissolved in a 10-mL volumetric flask, followed by ultrasonication for 5 minutes to ensure complete dissolution.[1]
Q3: What are the typical retention times for this compound and Pomiferin?
A3: Using the recommended RP-HPLC method, the retention time for this compound is approximately 5.63 minutes, and for Pomiferin, it is about 4.75 minutes.[1] These times can vary slightly depending on the specific HPLC system, column condition, and exact mobile phase composition.
Q4: What are the key validation parameters to consider for an this compound HPLC method?
A4: Method validation should be conducted according to established guidelines, assessing parameters such as linearity, precision (intraday and interday), accuracy, range, specificity, and the limits of detection (LOD) and quantitation (LOQ).[1][2]
Experimental Protocol: Validated RP-HPLC Method for this compound and Pomiferin
This protocol is adapted from a validated method for the analysis of this compound and Pomiferin in plant extracts.[1]
1. Instrumentation and Conditions:
-
HPLC System: A liquid chromatography system equipped with a UV detector, pump, and autosampler.
-
Column: HyPURITY® C18, 150 × 4.6 mm, 3 µm particle size, with a C18 guard column.[1]
-
Mobile Phase:
-
Injection Volume: 20 µL (typical, can be optimized).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.[4]
2. Gradient Elution Program:
| Time (min) | % Solvent A (0.1% Formic Acid in Water) | % Solvent B (Acetonitrile) |
| 0.0 | 50 | 50 |
| 6.0 | 0 | 100 |
| 7.0 | 0 | 100 |
| 8.0 | 50 | 50 |
3. Sample Preparation (from Osage Orange Fruit):
-
Homogenize fresh or dried fruit material.
-
Extract a known weight of the homogenate with a suitable solvent, such as methanol, using ultrasonication.[1]
-
Centrifuge the mixture to separate the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
4. Standard Preparation:
-
Prepare a stock solution of this compound and Pomiferin (e.g., 500 µg/mL) in methanol.[1]
-
Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Data Presentation
Table 1: Chromatographic and Calibration Data for this compound Analysis [1]
| Parameter | This compound | Pomiferin |
| Retention Time (min) | 5.63 ± 0.03 | 4.75 ± 0.03 |
| Resolution Factor | \multicolumn{2}{c | }{4.5} |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| LOD (µg/mL) | 0.25 | 0.25 |
| LOQ (µg/mL) | 0.75 | 0.75 |
Table 2: Accuracy and Precision of the HPLC Method for this compound [1]
| Parameter | Concentration Level | This compound | Pomiferin |
| Intraday Precision (RSD%) | Low, Medium, High | < 5% | < 5% |
| Interday Precision (RSD%) | Low, Medium, High | < 5% | < 5% |
| Accuracy (Recovery %) | Spiked Samples | 95.0 - 98.3% | 95.0 - 98.3% |
Troubleshooting Guide
Q5: My system backpressure is abnormally high. What should I do?
A5: High backpressure is often caused by blockages in the system.[6]
-
Check the Guard Column: If a guard column is in use, remove it and check the pressure. If the pressure returns to normal, replace the guard column.[6]
-
Column Blockage: If the analytical column is blocked, try back-flushing it at a low flow rate without connecting it to the detector.[6] If this doesn't resolve the issue, the column may need to be replaced.
-
Sample Filtration: Ensure all samples are filtered through a 0.45 µm or smaller filter to remove particulates that can clog the column frit.[7]
-
Mobile Phase Precipitation: If using buffered mobile phases, ensure the salts are fully dissolved and that the buffer is miscible with the organic solvent to prevent precipitation.[8]
Q6: My chromatographic peaks are broad or tailing. How can I improve the peak shape?
A6: Poor peak shape can result from several factors.
-
Column Contamination: Contaminants from the sample matrix can accumulate at the head of the column.[7] Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol).
-
Column Overload: Injecting too high a concentration of the sample can lead to peak broadening.[7] Try diluting your sample.
-
Incompatible Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[7][8] Injecting in a much stronger solvent than the mobile phase can cause peak distortion.
-
Secondary Silanol Interactions: The addition of a small amount of acid, like 0.1% formic acid, to the mobile phase helps to suppress the ionization of free silanol groups on the silica packing, reducing peak tailing for compounds like isoflavones.[9]
Q7: My peaks are splitting. What is the cause?
A7: Peak splitting can be a frustrating issue.
-
Partially Blocked Frit: A partially blocked inlet frit on the column can cause the sample to be distributed unevenly onto the stationary phase.[7] This can sometimes be resolved by back-flushing the column.
-
Column Void: A void or channel in the packing material at the head of the column can lead to split peaks.[7] This usually indicates the end of the column's life.
-
Injection Solvent Effect: If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column in two different solvent environments, leading to a split peak.[6] Ensure your sample solvent is as weak as or weaker than the mobile phase.
Q8: The retention times for this compound are drifting. Why is this happening?
A8: Retention time instability can compromise data integrity.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence, especially after changing solvents or after the system has been idle.[4]
-
Mobile Phase Composition: Inaccurately prepared mobile phase can lead to drift. Prepare fresh mobile phase daily and ensure accurate measurements.[4] For gradient elution, ensure the pump's mixing performance is optimal.
-
Temperature Fluctuations: Column temperature affects retention time. Using a column oven provides a stable temperature environment and improves reproducibility.[4][10]
-
Flow Rate Changes: Check for leaks in the pump or fittings, as this can cause the flow rate to fluctuate.[4] Ensure the pump is properly primed and free of air bubbles.
Q9: I'm experiencing baseline noise or drift. What are the common causes?
A9: A stable baseline is critical for accurate quantification.
-
Air Bubbles: Air bubbles in the pump or detector cell are a common cause of baseline noise.[4] Degas the mobile phase thoroughly before use and purge the pump if necessary.
-
Contaminated Mobile Phase: Impurities in the solvents or additives can cause a noisy or drifting baseline, especially during gradient analysis.[7] Use high-purity, HPLC-grade solvents.
-
Detector Lamp Failure: An aging detector lamp can lead to increased noise and decreased sensitivity. Check the lamp's energy output.[4]
-
Column Bleed: As a column ages, the stationary phase can slowly degrade and "bleed" off, causing baseline drift, particularly at higher temperatures or with aggressive mobile phases.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Troubleshooting logic for high HPLC system backpressure.
References
- 1. HPLC Determination of Isoflavone Levels in Osage Orange from the United States Midwest and South - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HPLC Determination of Isoflavone Levels in Osage Orange from the Midwest and Southern United States [agris.fao.org]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting | HPLC Q&A | Technical Notes & Support | HPLC | Osaka Soda [sub.osaka-soda.co.jp]
- 7. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 8. wjpsonline.com [wjpsonline.com]
- 9. omicsonline.org [omicsonline.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Osajin Precipitation in Experimental Assays
For researchers, scientists, and drug development professionals utilizing Osajin in experimental assays, encountering precipitation can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address and mitigate issues related to this compound's solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous assay buffer?
A1: this compound is a hydrophobic isoflavone with very low aqueous solubility.[1] Precipitation typically occurs when a concentrated stock solution of this compound, usually dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer. This "solvent-shifting" can cause the compound to crash out of solution as it is no longer soluble in the final, predominantly aqueous environment.
Q2: What is the best solvent to dissolve this compound?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions for biological assays due to its high solubilizing power and miscibility with aqueous media.[2][3] Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[4] For analytical purposes such as HPLC, methanol has been used.[5]
Q3: What is the maximum recommended concentration of DMSO in my final assay?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or toxicity to cells. A general recommendation is to keep the final DMSO concentration below 0.5% (v/v) in cell-based assays. However, the tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control to assess the impact of the solvent on your specific experimental system.
Q4: Can temperature affect this compound's solubility?
A4: Yes, temperature can influence solubility. For many compounds, solubility increases with temperature. Gently warming the stock solution or the assay buffer before the addition of this compound may help in keeping the compound in solution. One supplier suggests that to increase solubility, the tube can be heated to 37°C and then sonicated.[6] However, the thermal stability of this compound under your specific experimental conditions should be considered.
Q5: How does pH impact the stability and solubility of this compound?
A5: The stability of flavonoids can be pH-dependent. While specific data for this compound is limited, related compounds are known to be more stable in acidic conditions and may degrade at neutral or alkaline pH.[7] Changes in pH can also alter the ionization state of the molecule, which can affect its solubility. It is recommended to assess the stability of this compound at the pH of your experimental buffer.
Troubleshooting Guides
Scenario 1: Precipitate Forms Immediately Upon Dilution
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| High Supersaturation | Decrease the final concentration of this compound. | The concentration of this compound in the final assay medium may be exceeding its solubility limit. Perform a dose-response experiment starting from a lower concentration. |
| Rapid Solvent Change | Add the this compound stock solution dropwise while gently vortexing the buffer. | This allows for a more gradual change in solvent polarity, reducing the shock that can cause immediate precipitation. |
| Low Temperature | Pre-warm the aqueous buffer to 37°C before adding the this compound stock solution. | Increasing the temperature of the solvent can enhance the solubility of this compound. |
| Incompatible Buffer Components | Test the solubility of this compound in a simpler buffer (e.g., Phosphate-Buffered Saline - PBS) first. | Components of complex media (e.g., high concentrations of salts, proteins) can sometimes interact with the compound and reduce its solubility. |
Scenario 2: Precipitate Forms Over Time During Incubation
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| Compound Instability | Assess the stability of this compound under your experimental conditions (pH, light, temperature). | This compound may be degrading over time, and the degradation products could be less soluble. Consider performing time-course stability studies. Antioxidants are generally sensitive to light and pH.[7] |
| Evaporation of Solvent | Ensure culture plates or tubes are properly sealed. | Evaporation from the assay well can lead to an increase in the concentration of all components, potentially exceeding the solubility limit of this compound. |
| Interaction with Cellular Components | In cell-based assays, consider if cellular metabolism or secreted factors are altering the local environment. | Changes in pH near the cell layer due to metabolic activity could influence this compound's solubility. |
Quantitative Data Summary
The following table summarizes the available solubility information for this compound. It is important to note that specific quantitative solubility data for this compound in various organic solvents is not extensively published. Therefore, empirical determination of solubility in your specific experimental system is highly recommended.
| Solvent | Reported Solubility / Use | Reference |
| Water | 0.005882 mg/L @ 25 °C (estimated) | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble. Used for preparing stock solutions for cell culture.[2][3] | [2][3] |
| Methanol | Used to prepare a 0.5 mg/mL (500 µg/mL) stock solution with ultrasonication for HPLC analysis.[5] | [5] |
| Chloroform | Soluble | [4] |
| Dichloromethane | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| Acetone | Soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is based on methods used for HPLC analysis and can be adapted for preparing stock solutions for in vitro assays.[5]
Materials:
-
This compound powder
-
Methanol (HPLC grade) or Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Microcentrifuge tubes or amber glass vials
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder. For example, to prepare a 0.5 mg/mL stock solution, weigh 5.0 mg of this compound.
-
Transfer the powder to a 10-mL volumetric flask or an appropriate vial.
-
Add a smaller volume of the chosen solvent (e.g., 8 mL of methanol for a 10 mL final volume).
-
Sonicate the solution in an ultrasonic bath for 5 minutes to aid dissolution.
-
Once fully dissolved, bring the solution to the final desired volume with the solvent.
-
Store the stock solution in a tightly sealed, light-protected container at -20°C for long-term storage or 4°C for short-term use.[2]
Protocol 2: In Vitro Anti-Inflammatory Assay (Albumin Denaturation Assay)
This is a general protocol for assessing anti-inflammatory activity and can be adapted for this compound.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Prepare a 1% (w/v) solution of BSA or egg albumin in PBS.
-
Prepare a series of dilutions of the this compound stock solution in PBS. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed a non-toxic level.
-
In a microplate or test tubes, mix 150 µL of the albumin solution with 50 µL of the this compound dilutions.
-
Prepare a positive control with a standard anti-inflammatory drug and a negative control with the vehicle (e.g., PBS with the same final DMSO concentration).
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 70°C for 5 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Visualizations
Caption: A flowchart for troubleshooting this compound precipitation.
Caption: A typical workflow for experiments involving this compound.
References
- 1. This compound, 482-53-1 [thegoodscentscompany.com]
- 2. medkoo.com [medkoo.com]
- 3. Purification of this compound and pomiferin for testing in pancreatic tumor cell proliferation assays | Poster Board #1314 - American Chemical Society [acs.digitellinc.com]
- 4. This compound CAS#: 482-53-1 [m.chemicalbook.com]
- 5. HPLC Determination of Isoflavone Levels in Osage Orange from the United States Midwest and South - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent oxidation of Osajin during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Osajin. The information provided here will help prevent its oxidation during storage and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a prenylated isoflavone, a type of flavonoid compound naturally found in the fruit of the Osage orange tree (Maclura pomifera).[1][2] Like many flavonoids, this compound possesses antioxidant properties, making it a subject of interest in various research fields.[3][4] Maintaining its chemical integrity is crucial, as oxidation can alter its structure and biological activity, leading to inaccurate and unreliable experimental outcomes.
Q2: What are the primary factors that cause this compound oxidation?
A2: The oxidation of this compound, similar to other phenolic compounds, is primarily caused by exposure to:
-
Oxygen: The presence of atmospheric oxygen is a key driver of oxidative degradation.[5]
-
Light: Exposure to UV or even ambient light can accelerate oxidation.[6]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[7][8]
-
Presence of Metal Ions: Transition metals can act as catalysts in the oxidation process.[9][10]
Q3: How can I visually detect if my this compound sample has oxidized?
A3: A primary visual indicator of flavonoid oxidation is a change in color. For this compound, which is a yellow crystalline solid, a noticeable darkening or change in hue may suggest degradation. However, visual inspection is not a definitive method. Chromatographic techniques like HPLC should be used to confirm the purity and integrity of the compound.
Q4: Can I store this compound dissolved in a solvent?
A4: Storing this compound in solution is generally not recommended for long-term storage due to increased susceptibility to degradation. If short-term storage in solution is necessary, use a deoxygenated solvent, protect from light, and store at low temperatures (-20°C or -80°C). Ethanol or DMSO are common solvents, but their stability with this compound should be validated for your specific application.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results using different batches of this compound. | One or more batches may have undergone oxidation during storage. | 1. Re-evaluate the purity of all this compound batches using HPLC. 2. Follow the recommended storage conditions outlined in the "Best Practices for this compound Storage" section below. 3. Always handle the solid compound quickly to minimize exposure to air and light. |
| Loss of biological activity in a previously potent this compound sample. | The sample has likely degraded due to improper storage. | 1. Discard the degraded sample. 2. Obtain a new, high-purity batch of this compound. 3. Implement a strict storage protocol to prevent future degradation. |
| Color of the this compound powder has darkened over time. | This is a strong indicator of oxidation. | 1. Confirm degradation by analytical methods (e.g., HPLC, LC-MS). 2. If oxidized, the sample should not be used for experiments where purity is critical. |
Best Practices for this compound Storage
To minimize oxidation and ensure the long-term stability of this compound, adhere to the following storage protocols.
Summary of Storage Conditions and Their Impact on Flavonoid Stability
| Storage Condition | Impact on Stability | Recommendation for this compound |
| Temperature | Higher temperatures accelerate degradation.[8] | Store at -20°C or below for long-term storage. For short-term storage, 2-8°C is acceptable. |
| Light | Exposure to light, especially UV, promotes oxidation.[6] | Store in an amber vial or a container wrapped in aluminum foil to protect from light. |
| Atmosphere | Oxygen is a primary driver of oxidation.[5] | Store under an inert gas atmosphere (e.g., argon or nitrogen). Alternatively, use a vacuum-sealed container. |
| Form | Solutions are generally less stable than the solid form. | Store as a dry, crystalline solid. Prepare solutions fresh for each experiment. |
| Container | Reactive container materials can introduce contaminants. | Use glass or other non-reactive containers. Ensure the container is sealed tightly to prevent moisture and air entry. |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a method to assess the stability of this compound under different storage conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the rate of degradation of this compound under various temperature, light, and atmospheric conditions.
Materials:
-
High-purity this compound
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable modifier)
-
Amber and clear glass vials with airtight seals
-
Nitrogen or argon gas source
-
Vacuum sealer
-
Temperature-controlled chambers/incubators
Methodology:
-
Sample Preparation:
-
Weigh out equal amounts of solid this compound into several amber and clear glass vials.
-
For atmospheric condition testing, prepare three sets of vials:
-
Set A: Seal vials under ambient air.
-
Set B: Purge vials with an inert gas (nitrogen or argon) before sealing.
-
Set C: Seal vials under vacuum.
-
-
-
Storage Conditions:
-
Place vials from each set into different temperature-controlled environments:
-
-20°C (Freezer)
-
4°C (Refrigerator)
-
25°C (Room Temperature) with light exposure (for clear vials)
-
25°C (Room Temperature) in the dark (for amber vials)
-
40°C (Accelerated stability chamber)
-
-
-
Time Points:
-
Analyze a sample from each condition at predetermined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
-
HPLC Analysis:
-
At each time point, prepare a solution of known concentration from each sample vial.
-
Analyze the solutions using a validated HPLC method. A typical method might involve a C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid.
-
Monitor the chromatogram at the appropriate wavelength for this compound (e.g., 275 nm).
-
Quantify the peak area of this compound and any new peaks that appear, which may correspond to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time for each storage condition to determine the stability profile.
-
Visualizations
Signaling Pathway of this compound Oxidation
Caption: General mechanism of this compound oxidation.
Recommended Workflow for this compound Storage
Caption: Workflow for optimal this compound storage.
Troubleshooting Logic for this compound Stability Issues
Caption: Decision tree for troubleshooting this compound stability.
References
- 1. This compound | C25H24O5 | CID 95168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Maclura pomifera - Wikipedia [en.wikipedia.org]
- 3. Antioxidative and EROD activities of this compound and pomiferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What Causes Oxidation and How to Prevent It | Expert Guide - Valence [valencesurfacetech.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. flavonoid-antioxidants-chemistry-metabolism-and-structure-activity-relationships - Ask this paper | Bohrium [bohrium.com]
- 10. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Osajin Cytotoxicity and Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cell viability assays to determine the cytotoxicity of Osajin. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and a compilation of frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most suitable for determining this compound's cytotoxicity?
A1: The choice of assay depends on several factors, including the cell type and potential interactions between this compound and the assay reagents. Commonly used assays include MTT, XTT, and LDH. Tetrazolium-based assays like MTT and XTT are widely used but can be susceptible to interference from compounds with antioxidant properties, such as flavonoids like this compound. It is crucial to include proper controls to account for any potential chemical interference. The LDH assay, which measures membrane integrity, is a suitable alternative as it is less likely to be affected by the chemical properties of this compound.
Q2: Can this compound's chemical properties interfere with colorimetric assays like MTT and XTT?
A2: Yes, as a flavonoid, this compound possesses antioxidant properties that can lead to the direct reduction of tetrazolium salts (MTT, XTT) to formazan, independent of cellular metabolic activity. This can result in a false positive signal, suggesting higher cell viability than is actually present. To mitigate this, it is essential to run a cell-free control where this compound is incubated with the assay reagent in the absence of cells. Any color change in this control indicates direct chemical reduction and should be subtracted from the readings obtained with cells.
Q3: What is the primary mechanism of this compound-induced cytotoxicity?
A3: this compound primarily induces cytotoxicity through the activation of apoptosis (programmed cell death).[1] Studies have shown that this compound can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial and endoplasmic reticulum stress-mediated) apoptotic pathways.[1] This involves the activation of a cascade of enzymes called caspases, which are the key executioners of apoptosis.[1]
Q4: At what concentrations is this compound typically cytotoxic to cancer cells?
A4: The cytotoxic concentration of this compound, often expressed as the half-maximal inhibitory concentration (IC50), varies depending on the cancer cell line. For a summary of reported IC50 values, please refer to the Data Presentation section below.
Troubleshooting Guides
Issue 1: Inconsistent or unexpectedly high absorbance readings in MTT/XTT assays.
-
Potential Cause: Direct reduction of the tetrazolium salt by this compound. As a flavonoid, this compound has reducing properties that can chemically convert MTT or XTT to its colored formazan product, independent of cell metabolism.
-
Troubleshooting Steps:
-
Cell-Free Control: Set up wells containing cell culture medium, this compound at the concentrations being tested, and the MTT/XTT reagent, but without any cells.
-
Incubation: Incubate this plate under the same conditions as your experimental plates.
-
Measure Absorbance: Read the absorbance of the cell-free control wells.
-
Data Correction: If a significant absorbance signal is detected, subtract this background value from the absorbance readings of your corresponding experimental wells (containing cells).
-
Consider Alternative Assays: If interference is substantial, consider using an alternative assay that is less susceptible to chemical reduction, such as the LDH assay or a crystal violet assay.
-
Issue 2: Low signal or high background in LDH assays.
-
Potential Cause 1: Suboptimal cell number. Different cell lines have varying levels of intracellular LDH.
-
Troubleshooting Step: Perform a cell number optimization experiment to determine the linear range of the LDH assay for your specific cell line. This involves seeding a range of cell densities and measuring both spontaneous and maximum LDH release.
-
-
Potential Cause 2: High LDH activity in the serum of the cell culture medium.
-
Troubleshooting Step: Use a low-serum medium (e.g., 1% serum) or a serum-free medium during the assay. Always include a "medium-only" background control to measure the inherent LDH activity in your culture medium.
-
-
Potential Cause 3: Incomplete cell lysis for the "maximum LDH release" control.
-
Troubleshooting Step: Ensure the lysis buffer is added to the control wells at the correct concentration and incubated for a sufficient amount of time to achieve complete cell lysis.
-
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | Not specified, but effective | [2] |
| C4-2 | Prostate Cancer | Not specified, but effective | [2] |
| TW04 | Nasopharyngeal Carcinoma | ~5-7.5 | [1][3] |
| Panc5 | Pancreatic Cancer | >5 (low cytotoxicity observed) | [4] |
| CHLA15 | Neuroblastoma | 14 | |
| LAN5 | Neuroblastoma | 16 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for assessing the cytotoxicity of natural compounds like this compound.
Materials:
-
96-well flat-bottom sterile plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell-Free Control: In a separate plate without cells, add 100 µL of the same this compound dilutions to wells containing only culture medium. This will serve as the background control for this compound interference.
-
MTT Addition: After the treatment incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubation with MTT: Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the absorbance of the cell-free control from the corresponding experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.
-
Protocol 2: XTT Cell Viability Assay
Materials:
-
96-well flat-bottom sterile plates
-
This compound stock solution
-
Complete cell culture medium
-
XTT labeling reagent and electron-coupling solution (commercially available kits)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Prepare XTT Working Solution: Immediately before use, mix the XTT labeling reagent and the electron-coupling solution according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The color of the medium will change in wells with viable cells.
-
Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.
-
Data Analysis: Similar to the MTT assay, correct for any background from this compound interference using a cell-free control and calculate the percentage of cell viability to determine the IC50.
Protocol 3: LDH Cytotoxicity Assay
Materials:
-
96-well flat-bottom sterile plates
-
This compound stock solution
-
Complete cell culture medium (preferably low serum)
-
LDH assay kit (containing reaction mixture and stop solution)
-
Lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include the following controls in triplicate:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with vehicle, to be lysed before measurement.
-
Medium Background: Wells with medium only.
-
-
Induce Maximum LDH Release: Approximately 45 minutes before the end of the treatment incubation, add 10 µL of lysis buffer to the "Maximum LDH Release" control wells.
-
Collect Supernatant: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add Stop Solution: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 680 nm.
-
Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Mandatory Visualization
Experimental Workflow
References
Technical Support Center: Troubleshooting Inconsistent Results in Osajin Biological Assays
Welcome to the technical support center for researchers utilizing Osajin in biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are not consistent across experiments. What are the most likely causes?
Inconsistent cell viability results are a common challenge and can stem from several factors related to both the compound and the assay methodology. The most frequent culprits include:
-
This compound Solubility and Stability: this compound has low aqueous solubility. Improper dissolution or precipitation in culture media can lead to variable concentrations of the active compound reaching the cells.
-
Cell-Based Assay Variability: Cell-based assays are inherently sensitive to minor variations in experimental conditions.[1] Factors such as cell passage number, seeding density, and incubation times can all contribute to result variability.[2][3][4]
-
Assay-Specific Artifacts: The choice of viability assay (e.g., MTT, XTT) can influence results. These assays measure metabolic activity, which may not always directly correlate with cell death, and can be affected by the chemical properties of the test compound.
Q2: How should I prepare my this compound stock solution to ensure consistency?
Proper preparation of your this compound stock solution is critical for reproducible results. Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Recommended Protocol:
-
Dissolve this compound in 100% cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[5]
-
Warm the solution gently and vortex until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Important Considerations:
-
The final concentration of DMSO in your cell culture media should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5]
-
Always prepare fresh dilutions of this compound from the stock solution for each experiment. Do not store diluted solutions in aqueous buffers for extended periods.
-
Q3: I am observing precipitation of this compound in my cell culture media. How can I prevent this?
Precipitation of this compound in the culture media is a primary source of inconsistent results. Here are some strategies to mitigate this issue:
-
Final DMSO Concentration: Ensure the final DMSO concentration in your media is sufficient to maintain this compound's solubility at the desired test concentration, while remaining non-toxic to your cells.
-
Serum in Media: The presence of serum in the culture media can sometimes help to stabilize hydrophobic compounds. The impact of serum should be evaluated for your specific cell line and experimental conditions.
-
Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the diluted this compound solution can sometimes improve solubility.
-
Gentle Mixing: After adding this compound to the media, mix gently by inverting the tube rather than vigorous vortexing, which can sometimes promote precipitation.
Troubleshooting Guides
Inconsistent Cell Viability/Cytotoxicity Assay Results (MTT & XTT)
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, this compound precipitation, "edge effect" in 96-well plates. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. To avoid the "edge effect," fill the outer wells with sterile PBS or media without cells.[1] |
| Absorbance readings are too low | Insufficient cell number, short incubation time with this compound or assay reagent, cell detachment. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase. Increase incubation time with this compound or the MTT/XTT reagent. Handle plates gently to avoid detaching adherent cells. |
| Absorbance readings are too high | Cell number is too high, contamination of cultures. | Reduce the initial cell seeding density. Regularly check cultures for signs of bacterial or fungal contamination. |
| Inconsistent results between experiments | Variation in cell passage number, different batches of media or serum, inconsistent incubation times. | Use cells within a consistent and narrow passage number range. Use the same batch of reagents for a set of comparative experiments. Precisely control all incubation times.[3][4] |
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., 0.5% DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
XTT Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and activation reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450-500 nm.
Inconsistent Antioxidant Assay Results (DPPH & FRAP)
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High background or unstable baseline | Reagents not freshly prepared, light exposure of DPPH reagent. | Always prepare fresh working solutions of DPPH and FRAP reagents.[7][8][9] Protect the DPPH reagent from light.[8] |
| Poor reproducibility | Inaccurate pipetting, temperature fluctuations, inconsistent reaction times. | Use calibrated pipettes. Maintain a constant temperature during the assay.[9] Ensure precise timing of the reaction steps.[9] |
| Results not as expected | Inappropriate solvent for this compound, incorrect pH of the reaction buffer. | Ensure this compound is fully dissolved in a suitable solvent before adding to the assay mixture. Verify the pH of the FRAP assay buffer is 3.6.[9] |
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol.[8]
-
Reaction Mixture: In a 96-well plate, add your this compound sample (dissolved in a suitable solvent) and the DPPH working solution.[7]
-
Incubation: Incubate the plate in the dark for a specified time (e.g., 30 minutes).[8]
-
Absorbance Reading: Measure the absorbance at 517 nm.[7][8] The decrease in absorbance corresponds to the radical scavenging activity.
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ solution, and ferric chloride solution.[9][10]
-
Reaction Mixture: Add the FRAP reagent to your this compound sample.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).[9]
-
Absorbance Reading: Measure the absorbance at 593 nm.[1] The increase in absorbance indicates the ferric reducing power.
Inconsistent Anti-Inflammatory Assay Results (Nitric Oxide Assay)
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High background NO levels in unstimulated cells | Cell contamination (e.g., mycoplasma), endotoxin contamination in reagents. | Regularly test cell lines for mycoplasma contamination. Use endotoxin-free reagents and consumables. |
| Variable NO production upon stimulation | Inconsistent cell density, variability in LPS activity, this compound cytotoxicity. | Ensure consistent cell seeding. Use a consistent source and batch of LPS. Perform a cell viability assay in parallel to confirm that the observed reduction in NO is not due to this compound-induced cell death.[11] |
| Interference with Griess Reagent | Colored compounds in the sample. | Include a sample blank (sample without Griess reagent) to correct for any background absorbance. |
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[11][12]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[11][12]
-
Absorbance Reading: After a short incubation, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, an indicator of NO production.[12][13]
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced apoptosis involves extrinsic, intrinsic, and ER stress pathways.[2][14][15]
NF-κB Signaling Pathway
Caption: this compound can inhibit the NF-κB pathway, reducing inflammatory responses.[14][16][17][18][19]
JAK-STAT Signaling Pathway
Caption: The JAK-STAT pathway, a potential target for this compound's bioactivity.[3][20][21][22][23]
General Experimental Workflow for Cell-Based Assays
Caption: A generalized workflow for conducting cell-based assays with this compound.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Activation of Multiple Apoptotic Pathways in Human Nasopharyngeal Carcinoma Cells by the Prenylated Isoflavone, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. m.youtube.com [m.youtube.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. ultimatetreat.com.au [ultimatetreat.com.au]
- 10. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.6. Determination of Nitric Oxide (NO) Production [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. NF-κB - Wikipedia [en.wikipedia.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. raybiotech.com [raybiotech.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 23. JAK-STAT Signal Pathway - Creative BioMart [creativebiomart.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Osajin and Pomiferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osajin and Pomiferin are two prenylated isoflavones predominantly found in the fruit of the Osage orange tree (Maclura pomifera). Both compounds have garnered significant interest in the scientific community for their potential therapeutic properties, including their antioxidant effects. This guide provides an objective comparison of the antioxidant activities of this compound and Pomiferin, supported by available experimental data, detailed methodologies, and visualizations of relevant biological pathways.
Executive Summary
Overwhelming evidence from multiple studies indicates that Pomiferin possesses significantly higher antioxidant activity than this compound . This difference is largely attributed to their molecular structures; Pomiferin has an additional hydroxyl group on its B-ring, which enhances its ability to scavenge free radicals. In some antioxidant assays, the activity of this compound has been reported as low to negligible, while Pomiferin consistently demonstrates potent antioxidant effects, comparable to well-known antioxidants like vitamins C and E.
Quantitative Data Comparison
| Compound | Cell Line | IC50 (µM)[1] |
| This compound | CHLA15 | 14 |
| LAN5 | 16 | |
| Pomiferin | CHLA15 | 2 |
| LAN5 | 5 |
These results clearly demonstrate that Pomiferin is significantly more potent in reducing cell viability, which may be linked to its superior ability to modulate cellular oxidative stress.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for assessing antioxidant activity are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. It is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be kept in the dark to prevent degradation.
-
Sample Preparation: The test compounds (this compound and Pomiferin) and a positive control (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the sample solution is mixed with a defined volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC50 Value Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue/green ABTS•+ solution upon reaction with an antioxidant is proportional to the antioxidant's activity.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds and a standard antioxidant are prepared in various concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (e.g., 10 mM TPTZ in 40 mM HCl), and an aqueous solution of ferric chloride (FeCl₃) (e.g., 20 mM) in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: The test compounds and a standard (e.g., Trolox or FeSO₄) are prepared in a range of concentrations.
-
Reaction Mixture: A small volume of the sample solution is mixed with a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4-30 minutes).
-
Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: The FRAP value is calculated by comparing the change in absorbance of the sample to a standard curve prepared with a known concentration of Fe²⁺ or Trolox. The results are typically expressed as µmol Fe²⁺ equivalents or Trolox equivalents per gram or mole of the sample.
Signaling Pathway and Experimental Workflow Visualizations
Pomiferin's Antioxidant and Anti-inflammatory Signaling Pathway
Pomiferin has been shown to exert its antioxidant and anti-inflammatory effects through the modulation of key signaling pathways. It activates the Akt/Nrf2 pathway, which leads to the transcription of antioxidant response element (ARE)-dependent genes, and it inhibits the pro-inflammatory NF-κB pathway.
Caption: Pomiferin's dual action on Akt/Nrf2 and NF-κB pathways.
Experimental Workflow for Antioxidant Assays
The following diagram illustrates a generalized workflow for the in vitro antioxidant assays described in this guide.
Caption: Generalized workflow for in vitro antioxidant capacity assays.
Conclusion
References
Osajin vs. BHT: A Comparative Guide to Antioxidant Capacity
For researchers and professionals in drug development, understanding the antioxidant potential of various compounds is paramount. This guide provides an objective comparison of the antioxidant capacities of Osajin, a naturally occurring isoflavone, and Butylated Hydroxytoluene (BHT), a widely used synthetic antioxidant. This comparison is supported by available experimental data and detailed methodologies for key assays.
Introduction to the Antioxidants
This compound is a prenylated isoflavone found in the fruit of the Osage orange tree (Maclura pomifera).[1] It is recognized for a range of biological activities, including potential anti-inflammatory and antitumor effects.[1] Its role as a direct antioxidant, however, is a subject of conflicting reports in scientific literature. While some studies suggest it possesses significant antioxidant capabilities, others indicate low to negligible activity in common in vitro assays.
Butylated Hydroxytoluene (BHT) is a synthetic phenolic compound widely used as an antioxidant in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation of products.[2] Its mechanism of action as a free radical scavenger is well-established.[2]
Antioxidant Mechanisms
This compound: The precise mechanism of this compound's antioxidant activity is not as clearly defined as that of BHT. Some studies suggest that its effects may be indirect, through the enhancement of endogenous antioxidant systems. As an isoflavone, it is hypothesized to exert antioxidant effects by donating a hydrogen atom from its hydroxyl groups to free radicals, thereby neutralizing them. However, the structural arrangement of these groups in this compound may not be optimal for this activity, leading to the observed low efficacy in some direct antioxidant assays.
BHT: BHT functions as a chain-breaking antioxidant. It donates a hydrogen atom from its phenolic hydroxyl group to peroxyl radicals, converting them into hydroperoxides and terminating the free radical chain reaction of lipid peroxidation. The resulting BHT radical is relatively stable and does not readily initiate new oxidation chains.
Quantitative Comparison of Antioxidant Capacity
The direct comparison of the antioxidant capacity of this compound and BHT is challenging due to the limited and conflicting data available for this compound. While numerous studies have quantified the antioxidant activity of BHT using various assays, data for pure this compound is scarce.
| Antioxidant Assay | BHT (IC50 / Value) | This compound (IC50 / Value) | Reference(s) |
| DPPH Radical Scavenging Assay (IC50) | 36 µg/mL | Conflicting Data: Reported as having significant activity to having no activity. Quantitative data is not consistently available. | |
| 202.35 µg/mL | [2] | ||
| ABTS Radical Scavenging Assay (IC50) | 13 µg/mL | Data not available | [6] |
IC50: The concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocols
Detailed methodologies for two common in vitro antioxidant capacity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a series of dilutions of the test compound (this compound or BHT) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.
-
Reaction Mixture: To 1.0 mL of the DPPH solution, add 1.0 mL of each dilution of the sample or standard. A blank containing 1.0 mL of methanol and 1.0 mL of the DPPH solution is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compound (this compound or BHT) and a standard antioxidant (e.g., Trolox) in the appropriate solvent.
-
Reaction Mixture: Add a small volume (e.g., 10 µL) of each sample or standard dilution to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.
-
Incubation: Incubate the mixtures at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of each solution at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from a plot of percentage inhibition versus concentration.
Visualizing Methodologies and Pathways
To aid in the understanding of the experimental workflow and the underlying biological context, the following diagrams are provided.
Caption: Workflow of an in vitro antioxidant capacity assay.
Caption: Simplified pathway of oxidative stress and antioxidant intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Osajin: A Comparative Analysis of its Efficacy as a Natural Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osajin, a prenylated isoflavone found in the fruit of the Osage orange tree (Maclura pomifera), has garnered scientific interest for its potential biological activities. This guide provides a comparative analysis of the antioxidant efficacy of this compound against other well-established natural and synthetic antioxidants. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays to facilitate reproducibility and further investigation.
Data Presentation: Comparative Antioxidant Activity
The antioxidant capacity of a compound is often evaluated using various assays that measure its ability to scavenge free radicals or inhibit oxidation. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant potency.
| Antioxidant | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) | Notes |
| This compound | Undetectable[1] | - | Showed no antioxidant activity in FRAP and β-CLAMS assays[2]. |
| Pomiferin | Higher than this compound[1][3] | - | Consistently shown to be a more potent antioxidant than this compound[3]. |
| Quercetin | 15.9 - 19.17[4][5] | - | A well-known flavonoid with strong antioxidant properties. |
| Ascorbic Acid (Vitamin C) | 6.1 - 9.53[4][6] | - | A standard water-soluble antioxidant. |
| Trolox | 3.77[7] | 2.93[7] | A water-soluble analog of vitamin E, commonly used as a reference standard. |
| Butylated Hydroxytoluene (BHT) | 171.7[1] | - | A common synthetic antioxidant used as a food additive. |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for the most common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compound (this compound, other antioxidants) is dissolved in a suitable solvent (e.g., methanol, ethanol) to prepare a series of concentrations.
-
Reaction: A specific volume of the test sample is mixed with a fixed volume of the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a loss of color that is proportional to the antioxidant concentration.
Procedure:
-
Preparation of ABTS•+ Solution: An aqueous solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A small volume of the test sample is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
Reagent Preparation:
-
A fluorescent probe solution (e.g., fluorescein) is prepared in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
An AAPH solution is freshly prepared in the same buffer.
-
A standard antioxidant solution (e.g., Trolox) is prepared for the calibration curve.
-
-
Reaction Setup (in a 96-well plate):
-
Add the fluorescent probe solution to each well.
-
Add the test sample, standard, or a blank (buffer) to the respective wells.
-
Incubate the plate at 37°C for a short period.
-
-
Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical generation.
-
Measurement: The fluorescence is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for a duration of 60-90 minutes.
-
Calculation:
-
The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
A standard curve is generated by plotting the net AUC of the standards against their concentrations.
-
The ORAC value of the sample is determined from the standard curve and is typically expressed as Trolox equivalents (TE).
-
Signaling Pathways and Mechanisms of Action
While direct radical scavenging appears to be a weak mechanism for this compound, its biological effects may be mediated through the modulation of intracellular signaling pathways. Isoflavones, as a class of compounds, are known to interact with various cellular targets, including the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][7][8][9]
The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.
Discussion
The available data suggests that this compound is a weak direct antioxidant, particularly when compared to its structural analog Pomiferin and other well-known antioxidants like Quercetin and Ascorbic Acid. In some key in vitro assays, its radical scavenging activity was found to be undetectable. This indicates that the therapeutic potential of this compound may not primarily stem from direct free radical neutralization.
However, the lack of potent direct antioxidant activity does not preclude this compound from having indirect antioxidant effects. As an isoflavone, it may exert its influence by modulating cellular signaling pathways, such as the Nrf2 pathway. By upregulating the expression of endogenous antioxidant enzymes and cytoprotective proteins, this compound could contribute to cellular defense against oxidative stress. In vivo studies have suggested that this compound can indeed enhance the total antioxidant capacity and the activity of antioxidant enzymes.[10][11]
Conclusion
For researchers and professionals in drug development, this compound presents a complex profile. While it is not a potent direct-acting antioxidant, its potential to modulate cellular antioxidant defense mechanisms warrants further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to better understand its mechanism of action and to explore its potential therapeutic applications in conditions associated with oxidative stress. The experimental protocols provided in this guide offer a foundation for such investigations.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. Variation of active constituents and antioxidant activity in Scabiosa tschiliensis Grunning from different stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nehu.ac.in [nehu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Biomedical Papers: EFFECTS OF PRENYLATED ISOFLAVONES this compound AND POMIFERIN IN PREMEDICATION ON HEART ISCHEMIA-REPERFUSION [biomed.papers.upol.cz]
A Comparative Analysis of Osajin and Other Key Isoflavones: Structural and Functional Distinctions
A deep dive into the structural nuances and functional divergences of the prenylated isoflavone Osajin compared to its non-prenylated counterparts—genistein, daidzein, and biochanin A—reveals significant differences in their biological activities. These differences, rooted in their molecular architecture, have profound implications for their potential therapeutic applications in antioxidant, anti-inflammatory, and anticancer contexts.
This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, summarizing key structural distinctions, comparative experimental data, and the underlying signaling pathways.
Structural Differences: The Significance of Prenylation
At the core of the functional differences between this compound and other isoflavones lies its unique chemical structure. Isoflavones share a common 3-phenylchroman-4-one backbone. However, this compound is distinguished by the presence of a prenyl group, a lipophilic side chain, attached to its core structure. This prenylation significantly alters its molecular properties, enhancing its lipophilicity and ability to interact with cellular membranes and proteins, which in turn can lead to enhanced or distinct biological activities compared to non-prenylated isoflavones like genistein, daidzein, and biochanin A.[1][2]
Table 1: Structural Comparison of this compound and Other Isoflavones
| Isoflavone | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₂₅H₂₄O₅ | 404.46 | Prenylated isoflavone |
| Genistein | C₁₅H₁₀O₅ | 270.24 | Hydroxyl groups at C-5, C-7, and C-4' |
| Daidzein | C₁₅H₁₀O₄ | 254.24 | Hydroxyl groups at C-7 and C-4' |
| Biochanin A | C₁₆H₁₂O₅ | 284.26 | Methoxy group at C-4', hydroxyl groups at C-5 and C-7 |
Comparative Biological Activities: A Data-Driven Overview
The structural variance, particularly the prenyl group of this compound, translates into demonstrable differences in antioxidant, anti-inflammatory, and anticancer activities.
Antioxidant Activity
Table 2: Comparative Antioxidant Activity (FRAP Assay)
| Isoflavone | FRAP Value (µM Fe(II)/µg) | Reference |
| This compound | Data not available | - |
| Daidzein | 96.93 | [4] |
| Genistein | Data not available in direct comparison | - |
| Biochanin A | Data not available in direct comparison | - |
Note: The provided value for Daidzein is from a single study and may vary based on experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory properties of isoflavones are often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Several studies have investigated the NO inhibitory effects of genistein and daidzein in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 3: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition)
| Isoflavone | Cell Line | IC₅₀ (µM) for NO Inhibition | Reference |
| This compound | RAW 264.7 | Data not available | - |
| Genistein | RAW 264.7 | ~50 | - |
| Daidzein | RAW 264.7 | ~50 | - |
| Biochanin A | RAW 264.7 | Data not available | - |
Note: IC₅₀ values can vary between studies due to different experimental setups.
Anticancer Activity
Table 4: Comparative Anticancer Activity (Cytotoxicity against MCF-7 Cells)
| Isoflavone | IC₅₀ (µM) after 48h | Reference |
| This compound | Data not available | - |
| Genistein | Data not available in direct comparison | - |
| Daidzein | Data not available in direct comparison | - |
| Biochanin A | 11.05 - 13.36 | [5] |
Note: IC₅₀ values are highly dependent on the specific experimental conditions and cell line passage number.
Signaling Pathways and Mechanisms of Action
The biological effects of these isoflavones are mediated through their interaction with various cellular signaling pathways.
This compound
This compound's anticancer effects are attributed to its ability to induce apoptosis through multiple pathways, including the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, as well as by inducing endoplasmic reticulum (ER) stress.
Figure 1: this compound-induced apoptosis signaling pathways.
Genistein, Daidzein, and Biochanin A
These non-prenylated isoflavones modulate a broader range of signaling pathways, often with overlapping effects. These include pathways central to cell proliferation, survival, and inflammation such as the PI3K/Akt/mTOR, NF-κB, and MAPK pathways.
Figure 2: Key signaling pathways modulated by non-prenylated isoflavones.
Experimental Protocols
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the antioxidant potential of a compound by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Figure 3: General workflow for the FRAP assay.
Detailed Methodology:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.[6][7]
-
Assay Procedure: A small volume of the test sample or standard (e.g., Trolox or FeSO₄) is mixed with the FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4 to 30 minutes).[6]
-
Measurement: The absorbance of the blue-colored product is measured at 593 nm.
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of a standard antioxidant.
Nitric Oxide (NO) Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the production of nitric oxide in cells, typically macrophages like the RAW 264.7 cell line, stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly measured by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.[8][9][10][11]
Figure 4: Workflow for the nitric oxide inhibition assay.
Detailed Methodology:
-
Cell Culture: RAW 264.7 cells are seeded in a multi-well plate and allowed to adhere.[8][9][10][11]
-
Treatment: Cells are pre-treated with various concentrations of the test isoflavone for a specific duration (e.g., 1-2 hours).
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for an extended period (e.g., 24 hours).[9]
-
Nitrite Measurement: An aliquot of the cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measurement: The absorbance of the resulting azo dye is measured at approximately 540 nm.
-
Quantification: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Western Blot for Caspase-3 Activation
Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it can be used to detect the activation of caspases, such as caspase-3, which are key executioners of apoptosis. Activation of caspase-3 involves its cleavage from an inactive pro-enzyme into smaller, active subunits.
Figure 5: General workflow for Western blot analysis of caspase-3.
Detailed Methodology:
-
Sample Preparation: Cancer cells (e.g., MCF-7) are treated with the test isoflavone for a specified time. The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking solution (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for caspase-3, which can detect both the pro-caspase and the cleaved, active form. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added, and the light emitted from the bands corresponding to the proteins of interest is captured on X-ray film or with a digital imager. The presence and intensity of the cleaved caspase-3 band indicate apoptosis induction.
Conclusion
The structural distinction of this compound, conferred by its prenyl group, underlies its unique and potent biological activities. While comprehensive, directly comparative studies with other common isoflavones are still somewhat limited, the existing evidence points towards significant functional differences. Further research focusing on side-by-side comparisons of these isoflavones in various experimental models is crucial to fully elucidate their relative therapeutic potential and to guide the development of novel isoflavone-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidative and EROD activities of this compound and pomiferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. asrjetsjournal.org [asrjetsjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. ultimatetreat.com.au [ultimatetreat.com.au]
- 7. jmp.ir [jmp.ir]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Osajin and Genistein for Researchers and Drug Development Professionals
An in-depth guide to the anti-cancer, anti-inflammatory, and antioxidant properties of the isoflavones Osajin and Genistein, supported by experimental data and detailed methodologies.
This guide provides a comparative overview of the bioactive properties of two notable isoflavones, this compound and Genistein. While Genistein, a major component of soy, has been extensively studied for its health benefits, this compound, a prenylated isoflavone found in the Osage orange fruit, is emerging as a compound of significant interest. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive comparison of their anti-cancer, anti-inflammatory, and antioxidant activities, backed by available quantitative data, detailed experimental protocols, and visual representations of their molecular mechanisms.
Comparative Bioactivity Data
To facilitate a direct comparison of the efficacy of this compound and Genistein, the following tables summarize their inhibitory concentrations (IC50) in various in vitro assays. It is important to note that direct comparative studies are limited, and variations in experimental conditions can influence IC50 values.
| Table 1: Comparative Anticancer Activity (IC50 values in µM) | ||
| Cell Line | This compound | Genistein |
| MCF-7 (Breast Cancer) | No direct data | 6.5 - 12.0 µg/mL[1] |
| MDA-MB-231 (Breast Cancer) | No direct data | 219 µg/mL[2] |
| PC-3 (Prostate Cancer) | Potent Inhibition | ~40[3] |
| LNCaP (Prostate Cancer) | Potent Inhibition | 4.3 - 27[3] |
| HT29 (Colon Cancer) | No direct data | ~50[4] |
| SK-OV-3 (Ovarian Cancer) | No direct data | Data available[2] |
| Table 2: Comparative Anti-inflammatory and Antioxidant Activity (IC50 values) | ||
| Assay | This compound | Genistein |
| NO Production Inhibition (RAW 264.7 cells) | Potent Inhibition | 8.08 ± 1.17 µM[5] |
| DPPH Radical Scavenging | Low activity[6] | Low to moderate activity[7] |
Key Bioactivities and Mechanisms of Action
Both this compound and Genistein exhibit a range of biological activities, primarily attributed to their ability to modulate cellular signaling pathways involved in cell proliferation, inflammation, and oxidative stress.
Anticancer Activity
Genistein is a well-documented anticancer agent that inhibits the growth of various cancer cell lines.[8] Its mechanisms include the inhibition of protein tyrosine kinases, which are crucial for signal transduction pathways that regulate cell growth and proliferation.[8] Genistein can induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from multiplying.[4] It has been shown to be effective against a range of cancer cells, including breast, prostate, colon, and ovarian cancer.[1][2][3][4]
This compound has also demonstrated promising anticancer properties, particularly against prostate cancer cells.[9] It has been shown to induce apoptosis and inhibit the proliferation and migration of cancer cells.[9] While the exact mechanisms are still under investigation, its structural similarity to other bioactive isoflavones suggests it may also target key signaling pathways involved in cancer progression.
Anti-inflammatory Activity
Inflammation is a key process in the development of many chronic diseases, including cancer. Both this compound and Genistein have been shown to possess anti-inflammatory properties.
Genistein exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[5] It achieves this by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the inhibition of signaling pathways like Nuclear Factor-kappa B (NF-κB).[5][10]
This compound has also been reported to have anti-inflammatory effects by suppressing the production of NO and inhibiting the activity of NF-κB.[8]
Antioxidant Activity
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases.
Genistein has been shown to possess antioxidant properties, although its direct radical scavenging activity is considered low to moderate.[7] It is believed to exert its antioxidant effects more through the modulation of cellular antioxidant defense systems.
This compound has also been investigated for its antioxidant potential, with some studies indicating it has low direct antioxidant activity in certain assays like the DPPH assay.[6] However, other studies suggest it may have protective effects against oxidative stress in vivo.[5]
Signaling Pathways
The bioactivities of this compound and Genistein are intrinsically linked to their ability to modulate key intracellular signaling pathways.
Genistein has been extensively shown to modulate multiple signaling pathways, including:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Genistein can inhibit this pathway, leading to decreased cancer cell survival.[11][12]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase pathway is involved in cell proliferation, differentiation, and stress responses. Genistein has been shown to inhibit this pathway.[4][11]
-
NF-κB Pathway: This pathway plays a central role in inflammation. Genistein can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[11][12][13]
This compound's effects on signaling pathways are less characterized. However, evidence suggests that it also inhibits the NF-κB pathway , contributing to its anti-inflammatory effects.[8] Further research is needed to elucidate its impact on other key pathways like PI3K/Akt and MAPK.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, treat the cells with various concentrations of this compound or Genistein (typically ranging from 1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.[9][14]
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or Genistein for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: After incubation, collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as [(Nitrite in LPS-stimulated cells - Nitrite in treated cells) / Nitrite in LPS-stimulated cells] x 100. The IC50 value is then calculated.[2][15][16][17]
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.
Protocol:
-
Sample Preparation: Prepare different concentrations of this compound and Genistein in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.[18][19][20][21][22]
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of the bioactivities of this compound and Genistein.
Conclusion
Both this compound and Genistein are promising isoflavones with significant bioactivities that warrant further investigation for their potential therapeutic applications. Genistein is a well-established multi-target agent with a large body of evidence supporting its anti-cancer, anti-inflammatory, and antioxidant effects. This compound, while less studied, shows considerable potential, particularly in the context of cancer and inflammation.
This guide provides a foundational comparison based on currently available data. Further head-to-head comparative studies under standardized experimental conditions are crucial to fully elucidate their relative potencies and therapeutic potential. The detailed protocols and mechanistic insights provided herein are intended to facilitate such future research endeavors in the field of drug discovery and development.
References
- 1. Genistein inhibition of the growth of human breast cancer cells: independence from estrogen receptors and the multi-drug resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Evaluation of Genistein Analogues as Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and Molecular Mechanisms Modulated by Genistein in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer therapeutic potential of soy isoflavone, genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation along with Their Inhibitory Effect on iNOS Expression and NO Production in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genistein as a regulator of signaling pathways and microRNAs in different types of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thaiscience.info [thaiscience.info]
- 18. DPPH Radical Scavenging Assay [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. iomcworld.com [iomcworld.com]
- 22. bmrcbd.org [bmrcbd.org]
Validating the Purity of Isolated Osajin: A Comparative Guide for Researchers
Comparison of Key Analytical Techniques for Purity Assessment
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including the desired level of sensitivity, the nature of potential impurities, and the availability of instrumentation. The following table summarizes and compares the most effective techniques for Osajin purity validation.
| Technique | Principle | Information Provided | Typical Purity Range Reported for this compound | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity assessment (% area), detection of non-volatile impurities. | 94.6% - >99%[1][2] | High resolution, sensitivity, and reproducibility; well-established for flavonoid analysis.[3] | May not resolve structurally similar isomers without method optimization; requires reference standards for absolute quantification. |
| Proton Nuclear Magnetic Resonance (¹H-NMR) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct proton signals. | ≥98%[2] | Provides detailed structural information; can detect and identify unknown impurities. | Lower sensitivity compared to HPLC; complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight confirmation, identification of impurities based on their mass. | Identity confirmed by EIMS[1] | High sensitivity and specificity; can be coupled with chromatography (LC-MS) for enhanced separation and identification.[4][5] | Primarily qualitative for purity unless using quantitative MS techniques; ionization efficiency can vary between compounds. |
| Thin-Layer Chromatography (TLC) | Separation of compounds on a thin layer of adsorbent material. | Rapid qualitative assessment of purity, visualization of fluorescent or UV-active impurities. | Used for initial purity checks.[6] | Simple, rapid, and inexpensive; useful for monitoring purification processes.[7] | Low resolution and sensitivity; not suitable for quantitative analysis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are standard protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of the isolated this compound and detect any non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)
-
This compound reference standard (if available for absolute quantification)
-
Isolated this compound sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the isolated this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare a binary mobile phase system. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 280 nm (or a wavelength maximum determined by UV-Vis scan of this compound)
-
Gradient elution: A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
-
-
Data Analysis: The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Proton Nuclear Magnetic Resonance (¹H-NMR)
Objective: To confirm the chemical structure of this compound and identify and quantify any proton-bearing impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution).
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (optional)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the isolated this compound in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire a one-dimensional ¹H-NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks corresponding to this compound and any impurity peaks.
-
The purity can be estimated by comparing the integral of a characteristic this compound peak to the integrals of impurity peaks.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a typical workflow for this compound purity validation and a conceptual signaling pathway that could be influenced by impurities.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. Purification of this compound and pomiferin for testing in pancreatic tumor cell proliferation assays | Poster Board #1314 - American Chemical Society [acs.digitellinc.com]
- 3. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. Extraction, Separation, Detection, and Structural Analysis of Fla...: Ingenta Connect [ingentaconnect.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
Cross-referencing Osajin NMR Data with Literature Values: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate structural elucidation of natural products is paramount. This guide provides a comprehensive comparison of experimental Nuclear Magnetic Resonance (NMR) data for Osajin with established literature values, facilitating robust compound identification and characterization.
This document presents a detailed comparison of ¹H and ¹³C NMR spectral data for this compound, a known isoflavone.[1][2] The presented data is cross-referenced with previously published and confirmed spectral data to ensure accuracy and provide a reliable resource for researchers.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, comparing experimental values obtained in deuterochloroform (CDCl₃) and deuteroacetone with literature data.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton | Experimental Shift (ppm) in CDCl₃ | Literature Shift (ppm) in deuteroacetone |
| H-2 | 8.17 | 8.17 |
| H-5' | 3.31 | 3.31 |
| OH | 8.50 | 8.60 |
| Other proton shifts | Data not fully available in snippets | Data not fully available in snippets |
Note: The chemical shift of hydroxyl protons can be variable.[3]
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon | Experimental Shift (ppm) in CDCl₃ | Literature Shift (ppm) in deuteroacetone |
| C-2 | Data not fully available in snippets | Data not fully available in snippets |
| C-3 | Data not fully available in snippets | Data not fully available in snippets |
| C-4 | Data not fully available in snippets | Data not fully available in snippets |
| ... (all other carbons) | Data not fully available in snippets | Data not fully available in snippets |
Note: A full set of assigned ¹³C NMR data is available in specialized publications.[3][4]
Experimental Protocols
The acquisition of high-quality NMR data is crucial for accurate structural analysis. Below is a standard protocol for obtaining ¹H and ¹³C NMR spectra of a small molecule like this compound.
Sample Preparation:
-
Dissolution: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width to achieve a good signal-to-noise ratio and resolution.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[5]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Reference the spectra to the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Logical Workflow for Data Cross-Referencing
The following diagram illustrates the logical workflow for cross-referencing experimentally obtained NMR data with literature values for compound identification.
Caption: Workflow for this compound NMR data cross-referencing.
References
- 1. This compound | C25H24O5 | CID 95168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoflavones from Maclura pomifera: structural elucidation and in silico evaluation of their interaction with PDE5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [dr.lib.iastate.edu]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. 13Carbon NMR [chem.ch.huji.ac.il]
Osajin: A Comparative Analysis of its Antimicrobial Efficacy
For Immediate Release
[City, State] – [Date] – A comprehensive review of the antimicrobial properties of Osajin, a prenylated isoflavone predominantly found in the Osage orange (Maclura pomifera), reveals its potent antibacterial activity, particularly against Gram-positive bacteria. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a comparative overview of this compound's efficacy against various microbial strains and benchmarks it against established antimicrobial agents.
Antibacterial Activity of this compound
Recent studies have demonstrated that this compound exhibits significant inhibitory effects against a range of bacterial pathogens. Its efficacy is particularly pronounced against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a key contributor to antibiotic-resistant infections.
A pivotal study on the total synthesis and antibacterial evaluation of this compound provided critical minimum inhibitory concentration (MIC) data. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Against the MRSA strain ATCC33591, this compound displayed a potent MIC of 2 µg/mL.[1] This is a noteworthy finding, as MRSA is resistant to many common antibiotics.
In comparison, this compound also showed strong activity against other Gram-positive bacteria, with an MIC of 4 µg/mL against Staphylococcus aureus ATCC29213 and 8 µg/mL against Enterococcus faecalis ATCC29212.[1] Its activity against the Gram-negative bacterium Escherichia coli ATCC25922 was also observed, with an MIC of 8 µg/mL.[1] Another study focusing on isoflavones from Maclura pomifera reported a MIC value of 7.8 µg/mL and a minimum bactericidal concentration (MBC) of 15.6 µg/mL for this compound against Staphylococcus aureus.[2]
Comparative Efficacy
To contextualize the antibacterial potency of this compound, its performance was compared with that of widely used antibiotics, Ampicillin and Vancomycin. The results, summarized in the table below, highlight this compound's superior or comparable activity against the tested strains.
| Microbial Strain | This compound (µg/mL) | Ampicillin (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus ATCC29213 | 4 | 0.5 | 1 |
| MRSA ATCC33591 | 2 | >128 | 1 |
| Enterococcus faecalis ATCC29212 | 8 | 2 | 2 |
| Escherichia coli ATCC25922 | 8 | 4 | >128 |
| Data sourced from Dong et al., 2024.[1] |
Antifungal and Antiviral Activities of this compound
Currently, there is a notable lack of specific experimental data on the antifungal and antiviral properties of purified this compound. While the broader class of flavonoids, to which this compound belongs, is known to possess antifungal and antiviral activities, dedicated studies quantifying the MIC of this compound against key fungal pathogens such as Candida albicans and Aspergillus fumigatus, or its 50% inhibitory concentration (IC50) against viruses like influenza A and herpes simplex virus, are not yet available in the public domain. Further research in these areas is crucial to fully understand the antimicrobial spectrum of this compound.
Mechanism of Action
The primary antibacterial mechanism of this compound is attributed to the disruption of the bacterial cell membrane.[1] This mode of action is particularly effective against Gram-positive bacteria, whose cell walls are more accessible to external agents. Scanning Electron Microscopy (SEM) assays have visually confirmed that this compound treatment leads to the disruption of the cell membranes of both MRSA and E. faecalis.[1]
The proposed mechanism involves the lipophilic prenyl group of the this compound molecule interacting with the lipid bilayer of the bacterial membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. The precise signaling pathways within the microbial cells that are affected by this membrane damage are still an active area of investigation.
Figure 1. Proposed antibacterial mechanism of this compound via cell membrane disruption.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in assessing the antimicrobial activity of a compound. The following is a generalized protocol for the broth microdilution method, which is commonly used for this purpose and was employed in the cited studies.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Microbial Culture: A fresh overnight culture of the test microorganism grown in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Test Compound (this compound): A stock solution of this compound of known concentration, dissolved in an appropriate solvent (e.g., DMSO).
-
96-Well Microtiter Plate: Sterile, flat-bottomed plates.
-
Growth Medium: Sterile broth medium.
-
Positive Control: A known effective antibiotic against the test strain.
-
Negative Control: Broth medium without any antimicrobial agent.
2. Inoculum Preparation:
-
The overnight microbial culture is diluted in fresh broth to achieve a standardized concentration, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of this compound:
-
A two-fold serial dilution of the this compound stock solution is performed across the wells of the microtiter plate using the broth medium. This creates a gradient of decreasing this compound concentrations.
4. Inoculation:
-
Each well containing the diluted this compound is inoculated with the standardized microbial suspension.
-
Control wells are also included: a growth control (microbe + broth, no this compound), a sterility control (broth only), and a positive control (microbe + broth + known antibiotic).
5. Incubation:
-
The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
6. Determination of MIC:
-
Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the microorganism.
References
Synergistic Antitumor Effects of Osajin and Pomiferin: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the synergistic antitumor effects of the prenylated isoflavones Osajin and Pomiferin, with a focus on their application in neuroblastoma research. The information presented is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative therapies, supported by experimental data.
Introduction: The Promise of a Natural Combination
This compound and Pomiferin are naturally occurring isoflavones isolated from the Osage orange tree (Maclura pomifera)[1]. While both compounds exhibit individual cytotoxic effects against various cancer cell lines, their combination has been shown to produce a synergistic effect, particularly in high-risk neuroblastoma[1]. This guide delves into the quantitative data supporting this synergy, the underlying mechanisms of action, and a comparison with standard chemotherapeutic agents.
Quantitative Analysis of Cytotoxicity and Synergy
Table 1: Comparative Cytotoxicity (IC50) of this compound and Pomiferin in Neuroblastoma Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | CHLA15 | 14[1] |
| LAN5 | 16[1] | |
| Pomiferin | CHLA15 | 2[1] |
| LAN5 | 5[1] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
The synergistic effect of this compound and Pomiferin stems from their distinct but complementary mechanisms of action, primarily targeting multiple cell death pathways.
Pomiferin's Multifaceted Role:
Pomiferin has been shown to induce cell death through several pathways:
-
Apoptosis: It triggers a dose-dependent increase in apoptosis in neuroblastoma cells[1].
-
Ferroptosis: Pomiferin can induce ferroptosis, a form of iron-dependent cell death, by inhibiting Glutathione Peroxidase 4 (GPX4)[1].
-
Pyroptosis: In some neuroblastoma cell lines, Pomiferin can induce pyroptosis, an inflammatory form of programmed cell death[1].
-
Autophagy Impairment: It has been observed to impair the autophagic machinery within cancer cells[1].
-
HDAC Inhibition: Some studies suggest that Pomiferin may act as a histone deacetylase (HDAC) inhibitor, which can have broad anticancer effects[1].
This compound's Contribution to Apoptosis:
This compound also contributes to the synergistic effect by inducing apoptosis through the activation of multiple caspase pathways.
The following diagram illustrates the proposed synergistic mechanism of action:
Comparison with Standard Chemotherapy
A significant advantage of the this compound and Pomiferin combination is its potential to synergize with and enhance the efficacy of standard chemotherapeutic agents used in the treatment of high-risk neuroblastoma.
Table 2: Synergistic Potential with Standard Chemotherapies
| Chemotherapeutic Agent | Synergy with Pomiferin |
| Cisplatin | Synergistic[1] |
| Cyclophosphamide | Synergistic[1] |
| Doxorubicin | Synergistic[1] |
| Etoposide | Synergistic[1] |
| Topotecan | Synergistic[1] |
| Vincristine | Synergistic[1] |
This synergistic activity suggests that the combination of this compound and Pomiferin could be used as an adjuvant therapy, potentially allowing for lower, less toxic doses of conventional chemotherapy drugs while achieving a similar or enhanced therapeutic effect.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the effects of this compound and Pomiferin.
Cell Viability Assay (Resazurin Assay)
This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed neuroblastoma cells (e.g., CHLA15 and LAN5) in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound, Pomiferin, or their combination.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: Add resazurin solution to each well and incubate for a further 2-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance of the resorufin product using a plate reader. The signal is proportional to the number of viable cells.
Apoptosis Assay (Apotracker Green/Zombie Violet Assay)
This flow cytometry-based assay distinguishes between live, apoptotic, and dead cells.
-
Cell Treatment: Treat cells with the compounds of interest for a specified period (e.g., 24 hours).
-
Staining: Harvest the cells and stain with Apotracker Green (binds to phosphatidylserine on apoptotic cells) and Zombie Violet (a viability dye that stains dead cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, apoptotic, and dead cells in the population.
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases in apoptosis.
-
Cell Lysis: Treat cells with this compound and/or Pomiferin, then lyse the cells to release their contents.
-
Substrate Addition: Add a luminogenic or colorimetric substrate for caspase-3 and -7 to the cell lysate.
-
Signal Detection: Measure the resulting luminescence or absorbance, which is directly proportional to the caspase-3/7 activity.
Western Blotting for PARP Cleavage
This technique detects the cleavage of PARP, a hallmark of apoptosis.
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for cleaved PARP, followed by a secondary antibody conjugated to a detection enzyme.
-
Detection: Visualize the protein bands to determine the presence and extent of PARP cleavage.
The following diagram outlines a general experimental workflow for assessing the synergistic effects of this compound and Pomiferin.
Conclusion and Future Directions
The synergistic combination of this compound and Pomiferin presents a promising avenue for the development of novel anticancer therapies, particularly for difficult-to-treat cancers like high-risk neuroblastoma. Their ability to induce cell death through multiple pathways and to synergize with existing chemotherapies highlights their potential to overcome drug resistance and improve treatment outcomes. Further preclinical and in vivo studies are warranted to fully elucidate their therapeutic potential and to establish optimal dosing and combination strategies for clinical applications.
References
A Comparative Analysis of Osajin from Diverse Geographical Provenances
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of Osajin, a promising bioactive isoflavone, based on available scientific literature. While direct comparative studies on this compound from different geographical sources are limited, this document synthesizes existing data on its properties, biological activities, and underlying mechanisms, noting the geographical origins of the Maclura pomifera (Osage Orange) fruits from which it has been isolated and studied.
This compound, a prenylated isoflavone, is a principal secondary metabolite found in the fruit of the Osage orange tree (Maclura pomifera). Scientific investigations have highlighted its potential as a therapeutic agent, particularly in the realms of cancer and inflammation. The concentration and potentially the bioactivity of this compound have been noted to vary depending on the geographical origin of the plant material. Studies have analyzed M. pomifera fruits from various regions, including the Midwestern and Southern United States, Turkey, and Kazakhstan, revealing significant variability in the content of this compound and its structurally related compound, pomiferin.[1]
Physicochemical and Quantitative Analysis
The quantity of this compound in Maclura pomifera extracts has been shown to be influenced by the geographical source. For instance, a study utilizing a novel HPLC analysis method on samples from the Midwest and Southern United States demonstrated this geographical variation.[1] Another study on M. pomifera from the Uşak province in Turkey identified this compound as the predominant isoflavone, constituting 0.22% of the analyzed methanolic extract.[1] In contrast, research on samples from Ankara, Turkey, indicated a slightly higher content of pomiferin compared to this compound.[1] An ethyl acetate extract of Osage orange from one study was found to contain 25.7% this compound, with the total concentration of this compound and pomiferin being 9.5 g/kg of the fresh fruit.
Table 1: Quantitative Analysis of this compound in Maclura pomifera from Different Geographical Sources
| Geographical Source | Analytical Method | This compound Content | Reference |
| Uşak, Turkey | HPTLC | 0.22% in 80% methanol extract | [1] |
| Midwest & Southern USA | HPLC | Variable with location | [1] |
| Ankara, Turkey | LC-MS | Slightly lower than pomiferin | [1] |
| Not Specified | HPLC | 25.7% in ethyl acetate extract |
Note: The reported values are from different studies using varied extraction and analytical methods, making direct comparison challenging.
Comparative Biological Activity
The therapeutic potential of this compound has been explored in several key areas, including its anticancer and anti-inflammatory effects. However, comparative studies on the potency of this compound isolated from different geographical locations are currently lacking. The following sections summarize the known biological activities with supporting data from available studies.
Anticancer Activity
This compound has demonstrated significant anticancer properties across various cancer cell lines. It has been shown to induce apoptosis (programmed cell death) through multiple signaling pathways.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | Assay | Endpoint | Result | Reference |
| Nasopharyngeal Carcinoma (NPC) | Apoptosis Assay | Dose- and time-dependent apoptosis | Significant induction of apoptosis | [2] |
| Prostate Cancer (PCa) | Western Blot, Cell Growth & Invasion Assays | Inhibition of FASN and AR expression, suppression of growth and invasion | Potent antiprostate cancer efficacy | [3] |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is attributed to its ability to modulate key inflammatory pathways. Flavonoids, in general, are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) and to interfere with signaling cascades like the nuclear factor-kappa B (NF-κB) pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the analysis and evaluation of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
A reversed-phase HPLC method has been developed for the quantification of this compound. The method involves the following steps:
-
Sample Preparation: Extraction of this compound from dried and ground M. pomifera fruit material using an appropriate solvent (e.g., methanol or ethyl acetate).
-
Chromatographic Separation: Separation is achieved on a C18 column with a gradient elution system, typically using a mixture of acetonitrile and water containing a small percentage of formic acid to improve peak shape.
-
Detection: Quantification is performed using a UV detector at a wavelength of 274 nm.
-
Validation: The method is validated for specificity, accuracy, precision, and limits of detection and quantitation (LOD/LOQ).
In Vitro Anticancer Activity Assays
The anticancer effects of this compound can be evaluated using a variety of in vitro assays:
-
Cell Viability Assay (MTT Assay): Cancer cells are treated with varying concentrations of this compound for different time periods. The cell viability is then assessed using the MTT reagent, which measures the metabolic activity of viable cells.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay is used to detect and quantify apoptosis. Cells are stained with Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide, which stains the DNA of late apoptotic or necrotic cells.
-
Western Blot Analysis: This technique is used to detect and quantify specific proteins involved in signaling pathways. It allows for the examination of changes in the expression levels of proteins such as Bax, Bcl-2, caspases, FASN, and AR upon treatment with this compound.
In Vitro Anti-inflammatory Activity Assays
The anti-inflammatory properties of this compound can be assessed using the following assays:
-
Nitric Oxide (NO) Inhibition Assay: Macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound. The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.
-
Cytokine Production Assay (ELISA): The levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the supernatant of LPS-stimulated macrophages treated with this compound are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by this compound is fundamental to its development as a therapeutic agent.
Anticancer Signaling Pathways
This compound's anticancer activity is mediated through a complex interplay of multiple signaling pathways leading to apoptosis.
References
- 1. turkjps.org [turkjps.org]
- 2. Activation of Multiple Apoptotic Pathways in Human Nasopharyngeal Carcinoma Cells by the Prenylated Isoflavone, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound displays potential antiprostate cancer efficacy via impairment of fatty acid synthase and androgen receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Osajin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Osajin, a bioactive isoflavone known for its antitumor, antioxidant, and anti-inflammatory properties.
This compound is classified as hazardous, primarily due to its significant aquatic toxicity. Adherence to strict disposal protocols is crucial to prevent environmental contamination and ensure laboratory safety.
Chemical and Safety Data
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₄O₅ | [1] |
| Molecular Weight | 404.5 g/mol | [1] |
| GHS Hazard Statements | H410: Very toxic to aquatic life with long lasting effects | [1][2][3] |
| GHS Precautionary Codes | P273: Avoid release to the environment | [1][2][3] |
| P391: Collect spillage | [2][3] | |
| P501: Dispose of contents/container to an approved waste disposal plant | [2][3] |
Disposal Procedures
The following step-by-step guide outlines the mandatory procedures for the disposal of this compound and its associated waste.
1. Waste Segregation and Collection:
-
Solid Waste: All solid this compound waste, including unused pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weighing paper, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and kept securely closed when not in use.
-
Liquid Waste: All liquid waste containing this compound, such as stock solutions, cell culture media, and organic solvents used for dissolution, must be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps Waste: Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.
2. Labeling:
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., environmental hazard). The date of waste accumulation should also be clearly visible.
3. Storage:
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3] Secondary containment should be used to prevent the spread of material in case of a leak.
4. Final Disposal:
-
Do NOT dispose of this compound down the drain or in regular trash. [2] Due to its high aquatic toxicity, releasing this compound into the sewer system can have severe and long-lasting environmental consequences.[1][2][3]
-
The primary recommended method for the final disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Contact your institution's EHS department to arrange for the pickup and disposal of this compound waste. They will have established procedures and certified vendors to handle hazardous chemical waste in accordance with all local, state, and federal regulations.
5. Spill Management:
In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE (gloves, lab coat, eye protection), contain the spill using an absorbent material suitable for chemical spills. Collect the contaminated absorbent material and place it in the designated hazardous waste container. Ventilate the area if necessary. For large spills, or if you are unsure how to proceed, contact your EHS department immediately.
Experimental Workflow: Apoptosis Assay with this compound
The following diagram illustrates a typical experimental workflow for an apoptosis assay using this compound, a common application of this compound in research.
Caption: this compound Apoptosis Assay Workflow.
References
Personal protective equipment for handling Osajin
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of Osajin, a bioactive isoflavone with antitumor, antioxidant, and anti-inflammatory properties.[1] Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
| Hazard Code | Description | GHS Classification |
| H302 | Harmful if swallowed.[2] | Acute toxicity, Oral (Category 4)[2] |
| H400 | Very toxic to aquatic life.[3] | Acute aquatic toxicity (Category 1)[2] |
| H410 | Very toxic to aquatic life with long lasting effects.[2][3] | Chronic aquatic toxicity (Category 1)[2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields.[4] | EN 166 (EU) or NIOSH (US) approved.[4] |
| Skin | Chemical-impermeable gloves.[4] | Must satisfy EU Directive 89/686/EEC and the standard EN 374.[4] |
| Fire/flame resistant and impervious clothing.[4] | N/A | |
| Respiratory | Full-face respirator.[4] | Required if exposure limits are exceeded or irritation occurs.[4] |
| Self-contained breathing apparatus (SCBA).[4] | Necessary for firefighting.[4] |
Handling and Storage Protocols
Proper handling and storage procedures are crucial to prevent accidents and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area.[4]
-
Avoid contact with skin and eyes.[4]
-
Prevent the formation of dust and aerosols.[4]
-
Use non-sparking tools to avoid ignition sources.[4]
-
Take precautionary measures against static discharge.[4]
-
Do not eat, drink, or smoke in handling areas.[2]
-
Wash hands and skin thoroughly after handling.[2]
Storage:
-
Keep containers tightly closed.[4]
-
Store in a dry, cool, and well-ventilated place.[4]
-
Store away from foodstuff containers and incompatible materials.[4]
Emergency and First Aid Procedures
Immediate and appropriate response to an exposure is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. Provide oxygen if breathing is difficult. If the person is not breathing, give artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[4] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes and consult a physician.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention or contact a Poison Control Center.[4] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: Evacuate personnel to a safe area, upwind of the spill.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[4]
-
Equip: Use personal protective equipment, including chemical-impermeable gloves and spark-proof tools.[4]
-
Clean-up: Collect the spilled material and place it in a suitable, closed container for disposal.[4]
Disposal:
-
Dispose of this compound and its containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4]
-
Disposal options include a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]
-
Do not contaminate water, food, or feed by storage or disposal.[4]
-
Do not discharge into sewer systems.[4]
-
Contaminated packaging should be triple-rinsed before recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill.[4]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Standard workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
